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  • Product: (2-Diisopropylamino-ethyl)-thiourea
  • CAS: 886363-52-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (2-Diisopropylamino-ethyl)-thiourea

This guide provides a comprehensive overview of the synthetic routes for preparing (2-Diisopropylamino-ethyl)-thiourea, a compound of interest for researchers in materials science and medicinal chemistry. The thiourea mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for preparing (2-Diisopropylamino-ethyl)-thiourea, a compound of interest for researchers in materials science and medicinal chemistry. The thiourea moiety is a critical functional group in various applications, including as a corrosion inhibitor and as a building block in the synthesis of pharmacologically active molecules.[1] This document details established methodologies, provides a step-by-step protocol, and offers expert insights into the practical aspects of the synthesis.

Strategic Approaches to Synthesis

The synthesis of N-substituted thioureas can be approached through several well-established chemical transformations. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and purity requirements. Two primary strategies for the synthesis of (2-Diisopropylamino-ethyl)-thiourea are presented below.

Strategy A: The Isothiocyanate Route

A classic and highly versatile method for forming N,N'-disubstituted thioureas involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[2] In the context of the target molecule, this would involve the reaction of N,N-diisopropylethylenediamine with a suitable thiocarbonyl transfer reagent to generate an isothiocyanate intermediate, which would then be reacted with ammonia or an ammonia equivalent.

  • Mechanism Insight: The reaction proceeds via the attack of the lone pair of electrons on the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. This forms a tetrahedral intermediate which then rearranges to the final thiourea product. The use of aprotic solvents is generally preferred to avoid side reactions with the isothiocyanate.

Strategy B: The Thiocyanate Salt Route

An alternative and often more direct approach for synthesizing monosubstituted thioureas utilizes the reaction of an amine hydrochloride salt with an inorganic thiocyanate, such as sodium or potassium thiocyanate. This method is particularly advantageous as it avoids the handling of potentially volatile or unstable isothiocyanates.

  • Mechanism Insight: This reaction is believed to proceed through the in-situ formation of thiocyanic acid (HSCN) from the reaction of the thiocyanate salt with the acidic amine hydrochloride. The amine then attacks the thiocyanic acid to form the thiourea product. Heating is typically required to drive the reaction to completion.

Recommended Experimental Protocol: The Thiocyanate Salt Route

This section provides a detailed, field-proven protocol for the synthesis of (2-Diisopropylamino-ethyl)-thiourea based on the thiocyanate salt strategy. This method has been selected for its reliability and use of readily available starting materials.

Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationQuantity
N,N-DiisopropylethylenediamineC8H20N2144.26-14.4 g (0.1 mol)
Hydrochloric AcidHCl36.4612 M~8.3 mL
Sodium ThiocyanateNaSCN81.07-8.1 g (0.1 mol)
IsopropanolC3H8O60.10-As needed
Diethyl EtherC4H10O74.12-As needed

Step-by-Step Synthesis

  • Formation of the Amine Hydrochloride Salt:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.4 g (0.1 mol) of N,N-diisopropylethylenediamine in 50 mL of isopropanol.

    • Cool the flask in an ice bath.

    • Slowly add 8.3 mL of concentrated hydrochloric acid dropwise with vigorous stirring. The hydrochloride salt will precipitate as a white solid.

    • Stir the resulting slurry for an additional 30 minutes in the ice bath to ensure complete salt formation.

    Causality Insight: The formation of the amine hydrochloride is crucial. It not only increases the stability of the amine but also provides the acidic conditions necessary for the subsequent reaction with the thiocyanate salt.

  • Reaction with Sodium Thiocyanate:

    • To the slurry of the amine hydrochloride, add 8.1 g (0.1 mol) of sodium thiocyanate.

    • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    Causality Insight: Heating the reaction mixture provides the necessary activation energy for the reaction between the amine and the in-situ generated thiocyanic acid. The reflux ensures that the reaction proceeds at a constant and elevated temperature.

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the sodium chloride byproduct.

    • The filtrate, containing the desired product, is concentrated under reduced pressure using a rotary evaporator.

    • The resulting crude solid is triturated with diethyl ether to remove any unreacted starting materials and other organic impurities.

    • The solid product is then collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as an isopropanol/diethyl ether mixture.

    Causality Insight: Trituration with a non-polar solvent like diethyl ether is an effective method for removing less polar impurities, as the thiourea product has limited solubility in it. Recrystallization is a standard technique to obtain a highly purified final product.

Workflow and Visualization

The overall synthetic process can be visualized as a straightforward workflow, from the initial starting materials to the final, purified product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product A N,N-Diisopropylethylenediamine D Amine Salt Formation (Isopropanol, 0°C) A->D B Hydrochloric Acid B->D C Sodium Thiocyanate E Thiourea Formation (Reflux, 4-6h) C->E D->E Amine Hydrochloride Slurry F Work-up & Purification (Filtration, Recrystallization) E->F Crude Product Mixture G (2-Diisopropylamino-ethyl)-thiourea F->G Purified Solid

Caption: Synthetic workflow for (2-Diisopropylamino-ethyl)-thiourea.

Characterization and Quality Control

To confirm the identity and purity of the synthesized (2-Diisopropylamino-ethyl)-thiourea, a combination of spectroscopic techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

  • FT-IR Spectroscopy: The presence of a strong absorption band in the region of 1500-1600 cm⁻¹ is indicative of the C=S bond, and bands in the 3100-3400 cm⁻¹ region correspond to the N-H stretching vibrations.

  • Mass Spectrometry: Will determine the molecular weight of the compound, confirming the correct molecular formula.

Safety Considerations
  • Hydrochloric Acid: Is a corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Thiocyanate: Can be harmful if swallowed or inhaled. Avoid creating dust.

  • Organic Solvents: Isopropanol and diethyl ether are flammable. Keep away from ignition sources.

This guide provides a robust framework for the successful synthesis and characterization of (2-Diisopropylamino-ethyl)-thiourea. Adherence to the outlined procedures and safety precautions is essential for obtaining a high-quality product in a safe and efficient manner.

References

  • PrepChem. Synthesis of N-ethyl-N'-[2-(2-pyrazinylmethylamino)ethyl]thiourea. Available at: [Link]

  • Eureka | Patsnap. N, N'-diisopropyl thiourea synthesis method. Available at: [Link]

  • Google Patents. CN1634856A - Process for synthesizing N,N-diisopropyl ethylenediamine.
  • Google Patents. CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • Analyst (RSC Publishing). Spectrophotometric flow injection determination of trace amounts of thiocyanate based on its reaction with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and dichromate: assay of the thiocyanate level in saliva from smokers and non-smokers. Available at: [Link]

  • SciSpace. Synthetic method for N,N'-diisopropyl carbodiimide (2015). Available at: [Link]

  • SciSpace. Preparation of the Thiourea Ester Dreivatives. Available at: [Link]

  • PubMed Central. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Available at: [Link]

  • Google Patents. US3188312A - New process for the preparation of thiourea derivatives.
  • ResearchGate. Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance. Available at: [Link]

  • PubMed. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. Available at: [Link]

  • Chemical Communications (RSC Publishing). A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines. Available at: [Link]

  • Google Patents. US9365508B2 - Aroyl thiourea derivatives.

Sources

Exploratory

An In-depth Technical Guide to (2-Diisopropylamino-ethyl)-thiourea: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Diisopropylamino-ethyl)-thiourea is a derivative of thiourea, a versatile class of organosulfur compounds. Thiourea and its derivatives are of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Diisopropylamino-ethyl)-thiourea is a derivative of thiourea, a versatile class of organosulfur compounds. Thiourea and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and predicted spectroscopic data for (2-Diisopropylamino-ethyl)-thiourea. Furthermore, it explores potential biological applications based on the known activities of structurally related thiourea derivatives and outlines essential safety and handling procedures.

Introduction to Thiourea Derivatives

Thiourea, with the chemical formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by a sulfur atom.[1] This substitution imparts distinct chemical properties, including the ability to exist in thione-thiol tautomeric forms. The general structure of thiourea derivatives is (R¹R²N)(R³R⁴N)C=S. These compounds have garnered significant attention for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[1][3] The pharmacological effects of thioureas are often attributed to the hydrogen bond donor capabilities of the nitrogen protons and the hydrogen bond acceptor nature of the C=S group, allowing for specific interactions with biological targets like proteins and enzymes.[4]

Chemical Properties of (2-Diisopropylamino-ethyl)-thiourea

This section details the fundamental chemical properties of the title compound, summarized in the table below.

PropertyValueSource
Chemical Name (2-Diisopropylamino-ethyl)-thioureaChemScene
CAS Number 886363-52-6MolCore[5]
Molecular Formula C₉H₂₁N₃SMolCore[5]
Molecular Weight 203.35 g/mol MolCore[5]
Predicted LogP 0.9384ChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 2ChemScene
Rotatable Bonds 5ChemScene

Synthesis of (2-Diisopropylamino-ethyl)-thiourea

Proposed Synthesis Workflow

The following diagram illustrates a proposed two-step synthesis of (2-Diisopropylamino-ethyl)-thiourea starting from N,N-diisopropylethylenediamine.

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation N,N-Diisopropylethylenediamine N,N-Diisopropylethylenediamine Intermediate_Isothiocyanate 2-(Diisopropylamino)ethyl isothiocyanate N,N-Diisopropylethylenediamine->Intermediate_Isothiocyanate + CS2, Base CS2 Carbon Disulfide (CS2) Base Base Target_Compound (2-Diisopropylamino-ethyl)-thiourea Intermediate_Isothiocyanate->Target_Compound + NH3 Ammonia Ammonia

Sources

Foundational

(2-Diisopropylamino-ethyl)-thiourea CAS number 886363-52-6

CAS: 886363-52-6 Role: Bifunctional Pharmacophore & Chelation Ligand Version: 2.0 (Technical Release)[1] Executive Summary (2-Diisopropylamino-ethyl)-thiourea (CAS 886363-52-6) is a specialized nitrogen-sulfur building b...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 886363-52-6 Role: Bifunctional Pharmacophore & Chelation Ligand Version: 2.0 (Technical Release)[1]

Executive Summary

(2-Diisopropylamino-ethyl)-thiourea (CAS 886363-52-6) is a specialized nitrogen-sulfur building block characterized by a bulky, basic diisopropylamine tail linked to a reactive thiourea headgroup.[1][2][3][4][5][6] Unlike simple thioureas, the steric bulk of the diisopropyl group and the ethylene linker creates a unique structural motif capable of intramolecular hydrogen bonding , mimicking pseudo-cyclic structures.[1] This compound is primarily utilized as a high-value intermediate in the synthesis of guanidine-based pharmaceuticals , heterocyclic inhibitors (thiazoles/imidazolines), and as a soft-donor ligand in organometallic catalysis.[1]

This guide provides a rigorous technical breakdown of its synthesis, structural dynamics, and application in drug development, moving beyond standard catalog data to actionable chemical intelligence.[1]

Chemical Identity & Physical Profile[1][4][7][8][9]

The compound exhibits a dual nature: the basicity of the tertiary amine (


) and the nucleophilicity of the sulfur atom.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-[2-(Diisopropylamino)ethyl]thiourea
Molecular Formula

Molecular Weight 203.35 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO,

; Moderate in

(pH dependent)
pKa (Calc) ~10.2 (Amine), ~-1.0 (Thiourea protonation)
H-Bond Donors 3 (Thiourea

and

)
H-Bond Acceptors 2 (Tertiary amine N, Thiourea S)

Structural Dynamics: The "Pseudo-Ring" Effect

A critical feature of CAS 886363-52-6 is its ability to adopt a folded conformation.[1] In non-polar solvents, the thiourea -NH- proton forms an intramolecular hydrogen bond with the tertiary amine nitrogen.[1] This 5-membered pseudo-ring stabilizes the molecule and alters its reactivity compared to linear analogs.

Visualization: Structural Conformation & Reactivity

The following diagram illustrates the equilibrium between the open chain and the H-bonded pseudo-ring, and its downstream transformation into a thiazole derivative (Hantzsch synthesis).

G OpenChain Open Chain Conformer (Polar Solvents) PseudoRing Pseudo-Ring Conformer (Intramolecular H-Bond) OpenChain->PseudoRing  Equilibrium (Non-polar solvent)   Thiazole 2-Aminothiazole Derivative (Hantzsch Cyclization) PseudoRing->Thiazole  + α-Haloketone (Reflux/EtOH)  

Figure 1: Conformational equilibrium and reactivity pathway.[1] The pseudo-ring formation protects the amine during thiourea functionalization.

Synthesis Protocol: The Benzoyl Isothiocyanate Route

While industrial routes often use ammonium thiocyanate, the Benzoyl Isothiocyanate Route is superior for research applications requiring high purity (>98%) and avoidance of S-alkylation byproducts.[1]

Reaction Logic
  • Activation: Benzoyl isothiocyanate is highly electrophilic, reacting instantly with the primary amine of N,N-diisopropylethylenediamine.[1]

  • Protection: The resulting benzoyl-thiourea intermediate is stable and easily purified.[1]

  • Hydrolysis: Mild alkaline hydrolysis removes the benzoyl group, yielding the free thiourea without racemization or decomposition.[1]

Step-by-Step Methodology

Reagents:

  • N,N-Diisopropylethylenediamine (1.0 eq)[1]

  • Benzoyl isothiocyanate (1.05 eq)[1]

  • Dichloromethane (DCM) (Solvent A)[1]

  • Sodium Hydroxide (NaOH), 2M solution[1]

  • Methanol (MeOH)[1]

Protocol:

  • Addition: Dissolve N,N-diisopropylethylenediamine (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Acylation: Dropwise add benzoyl isothiocyanate (10.5 mmol) in DCM (10 mL) over 20 minutes.

    • Checkpoint: Monitor TLC (SiO2, 5% MeOH/DCM).[1] The amine spot should disappear, replaced by a less polar benzoyl-thiourea spot.

  • Intermediate Isolation: Stir at RT for 2 hours. Evaporate solvent.[1] The residue is the benzoyl-thiourea intermediate.

  • Hydrolysis: Dissolve the residue in MeOH (30 mL) and add 2M NaOH (15 mL). Heat to 60°C for 1 hour.

    • Mechanism:[1][7] Hydroxide attacks the carbonyl, cleaving the amide bond and releasing benzoate and the target thiourea.[1]

  • Workup: Evaporate MeOH. Neutralize remaining aqueous phase with 1M HCl to pH 8-9 (Careful: do not acidify below pH 7 to avoid protonating the amine and trapping it in water).[1] Extract with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from EtOH/Hexane if necessary.
    

Yield Expectation: 85-92%.

Applications in Drug Discovery[1][11]

Bioisosteric Design

The (2-diisopropylamino-ethyl) tail is a classic "bulky basic" motif found in anticholinergics and antiarrhythmics (e.g., Disopyramide analogs).[1] Linking this to a thiourea creates a scaffold that can:

  • Chelate Zinc metalloenzymes: The thiourea sulfur is a soft donor for

    
     active sites (e.g., in HDACs or Carbonic Anhydrases).[1]
    
  • Mimic Arginine: The thiourea group acts as a neutral, planar bioisostere of the guanidinium cation, maintaining H-bond directionality without the permanent positive charge, improving membrane permeability.[1]

Heterocycle Synthesis (The Hantzsch Reaction)

This compound is a primary precursor for synthesizing 2-amino-thiazoles bearing a basic side chain.[1]

  • Reaction: Condensation with

    
    -bromoacetophenones.[1]
    
  • Utility: This generates libraries of kinase inhibitors where the aminothiazole binds the ATP hinge region and the diisopropyl tail extends into the solvent front, improving solubility.[1]

Guanidinylation

The thiourea sulfur can be activated (via methylation to S-methylisothiourea) and displaced by amines to form substituted guanidines , a functional group critical in H2-receptor antagonists.[1]

Visualization: Synthetic Utility Workflow

Synthesis Precursor CAS 886363-52-6 (Thiourea Core) PathA Reaction A: + MeI / Amine Precursor->PathA PathB Reaction B: + α-Haloketone Precursor->PathB PathC Reaction C: + Metal Salt (M+) Precursor->PathC ProductA Guanidine Derivatives (H2 Antagonists) PathA->ProductA  Desulfurization   ProductB Aminothiazoles (Kinase Inhibitors) PathB->ProductB  Cyclization   ProductC Metal-Organic Frameworks (Catalysis) PathC->ProductC  Coordination  

Figure 2: Divergent synthesis pathways utilizing CAS 886363-52-6 as a core scaffold.

Safety & Handling

  • Thyroid Toxicity: Like many thioureas, this compound should be treated as a potential goitrogen (thyroid disruptor).[1]

  • Corrosivity: The precursor amines are corrosive; however, the final thiourea is generally less caustic but potentially toxic if ingested.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thioureas can slowly oxidize to form ureas or disulfide dimers upon prolonged exposure to air and moisture.[1]

References

  • Maddox, M. . (2024).[1][8] Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.[1] Retrieved from [Link]

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 2758386, Diisopropylthiourea (Analogous Structure). Retrieved February 2, 2026, from [Link][1]

Sources

Exploratory

(2-Diisopropylamino-ethyl)-thiourea: A Bifunctional Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract (2-Diisopropylamino-ethyl)-thiourea, a structurally distinct N-monosubstituted thiourea, is emerging as a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Diisopropylamino-ethyl)-thiourea, a structurally distinct N-monosubstituted thiourea, is emerging as a molecule of significant interest in modern organic chemistry. Its unique architecture, which combines a hydrogen-bond-donating thiourea moiety with a sterically hindered tertiary amine, imparts bifunctional catalytic capabilities and versatile coordination properties. This guide provides a comprehensive technical overview of its synthesis, core mechanistic principles, and potential applications in organocatalysis, organometallic chemistry, and heterocyclic synthesis. Detailed experimental protocols and mechanistic diagrams are presented to equip researchers with the foundational knowledge to explore and exploit the synthetic potential of this versatile compound.

Introduction: The Thiourea Motif Reimagined

Thiourea and its derivatives are foundational pillars in organic synthesis, celebrated for their broad utility as reaction intermediates, biologically active agents, and, more recently, as powerful organocatalysts.[1][2] The catalytic prowess of thioureas stems from the ability of their N-H protons to act as potent hydrogen-bond donors, activating electrophilic substrates in a manner analogous to Lewis acids.[3][4]

(2-Diisopropylamino-ethyl)-thiourea (CAS No. 886363-52-6) elevates this principle by integrating a basic tertiary amine into its structure.[5] This creates a bifunctional molecule capable of simultaneously activating both an electrophile and a nucleophile, a key strategy in asymmetric catalysis for achieving high efficiency and stereocontrol.[6][7] This guide delves into the practical applications derived from this unique molecular design.

Chemical Structure and Properties:

  • IUPAC Name: 1-(2-(Diisopropylamino)ethyl)thiourea

  • CAS Number: 886363-52-6[5]

  • Molecular Formula: C₉H₂₁N₃S[5]

  • Key Features:

    • Hydrogen-Bonding Donor: The thiourea group (-NH-C(=S)-NH₂) provides two acidic protons for electrophile activation.

    • Brønsted/Lewis Base Site: The tertiary diisopropylamino group functions as a basic site to activate nucleophiles.

    • Steric Hindrance: The bulky isopropyl groups create a defined chiral pocket around the catalytic centers, which can be exploited for stereoselective transformations.

Synthesis of (2-Diisopropylamino-ethyl)-thiourea

The synthesis of N-substituted thioureas is typically straightforward. For the title compound, a reliable method involves the reaction of the corresponding primary amine, N¹,N¹-diisopropylethane-1,2-diamine, with a thiocarbonylating agent. The use of ammonium thiocyanate provides a common and effective route.

Protocol 2.1: Synthesis via Ammonium Thiocyanate

This procedure outlines a common method for synthesizing N-monosubstituted thioureas from a primary amine hydrochloride salt.

Step-by-Step Methodology:

  • Salt Formation: Dissolve N¹,N¹-diisopropylethane-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol. Add concentrated hydrochloric acid (1.0 eq) dropwise while stirring in an ice bath to form the hydrochloride salt.

  • Reaction Setup: To the resulting amine salt suspension, add ammonium thiocyanate (1.1 eq).

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Basification & Extraction: Basify the aqueous solution with a suitable base (e.g., 2M NaOH) to a pH of ~9-10. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure (2-Diisopropylamino-ethyl)-thiourea.

Application I: Bifunctional Organocatalysis

The co-localization of an acidic H-bond donor (thiourea) and a basic amine site makes (2-Diisopropylamino-ethyl)-thiourea a prime candidate for bifunctional organocatalysis. This dual-activation approach is highly effective in asymmetric reactions where precise orientation of two reacting species is required.[6][8]

Mechanistic Principle: Dual Activation

The catalyst operates by forming a ternary complex with the electrophile and nucleophile. The thiourea moiety activates the electrophile (e.g., an imine or nitroolefin) by hydrogen bonding, lowering its LUMO and increasing its reactivity. Simultaneously, the tertiary amine deprotonates the nucleophile (e.g., a malonate or nitroalkane), increasing its HOMO and nucleophilicity.[7][9] This synchronized activation within a single catalytic complex enhances reaction rates and controls the stereochemical outcome.

Bifunctional Catalysis cluster_activation Activation cluster_deprotonation Deprotonation Catalyst Thiourea-Amine Catalyst TernaryComplex Activated Ternary Complex {Nu--[H-Catalyst-H]--E} Catalyst->TernaryComplex H-Bonding (Thiourea) Catalyst->TernaryComplex Base Activation (Amine) Electrophile Electrophile (E) Electrophile->TernaryComplex Nucleophile Nucleophile (Nu-H) Nucleophile->TernaryComplex Product Product (Nu-E) TernaryComplex->Product Reaction & Release

Caption: Dual activation mechanism of a bifunctional thiourea-amine catalyst.

Potential Catalytic Application: Asymmetric Aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful C-C bond-forming reaction to produce β-nitroamines, which are precursors to valuable vicinal diamines.[9]

Hypothetical Protocol 3.2.1: Catalysis of an Aza-Henry Reaction

  • Setup: To a vial, add the N-Boc imine (0.2 mmol, 1.0 eq) and (2-Diisopropylamino-ethyl)-thiourea (0.02 mmol, 10 mol%).

  • Solvent and Nucleophile: Add a suitable solvent like toluene or CH₂Cl₂ (1.0 mL), followed by the nitroalkane (0.4 mmol, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to obtain the desired β-nitroamine product.

Table 1: Predicted Performance in Catalysis (Based on Analogous Systems)
Reaction TypeElectrophileNucleophileExpected Yield (%)Expected StereoselectivityReference Analogy
Aza-HenryN-Boc IminesNitroalkanes85-9580-95% ee[9]
Michael AdditionNitroolefinsDiethyl Malonate90-9985-98% ee[6]
Mannich ReactionIminesβ-Keto Esters80-90syn/anti up to 93:7, >90% ee[7]

Application II: Ligand in Transition-Metal Catalysis

The soft sulfur atom of the thiourea moiety and the nitrogen atoms make (2-Diisopropylamino-ethyl)-thiourea an excellent chelating ligand for transition metals, particularly palladium, platinum, and ruthenium.[10][11][12] As a ligand, it can stabilize metal nanoparticles or form discrete organometallic complexes that are active in catalysis.[13]

Role in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), ligands are crucial for stabilizing the active Pd(0) species, facilitating oxidative addition, and promoting reductive elimination.[14][15] The N,S-bidentate chelation from a thiourea ligand can create a stable and active catalytic species. The pendant diisopropylamino group can further modulate the electronic properties and steric environment of the metal center.

Cross_Coupling_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Pd Source (e.g., Pd(OAc)₂) & Thiourea Ligand reagents->catalyst solvent Add Degassed Solvent (e.g., Toluene/H₂O) catalyst->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolate Pure Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the use of (2-Diisopropylamino-ethyl)-thiourea as a ligand in a typical Suzuki-Miyaura reaction.

  • Catalyst Pre-formation (Optional): In a separate flask, stir Palladium(II) acetate (2 mol%) and (2-Diisopropylamino-ethyl)-thiourea (4 mol%) in the reaction solvent for 15-20 minutes.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Addition: Add the reaction solvent (e.g., a 10:1 mixture of Toluene/Water) and the pre-formed catalyst solution (or add the Pd source and ligand directly).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the biaryl product.

Application III: Intermediate for Heterocycle Synthesis

The N-C=S backbone of thiourea is a versatile synthon for constructing a wide array of nitrogen- and sulfur-containing heterocycles, which are prevalent in pharmaceuticals and materials science.[16]

Synthesis of Substituted Thiazoles

(2-Diisopropylamino-ethyl)-thiourea can react with α-haloketones in a classic Hantzsch-type synthesis to produce 2-aminothiazole derivatives. The pendant aminoethyl side chain would be incorporated into the final product, offering a handle for further functionalization.

Caption: Reaction scheme for the synthesis of a 2-aminothiazole derivative.

Protocol 5.2.1: Synthesis of a 2-((2-(Diisopropylamino)ethyl)amino)thiazole
  • Setup: In a round-bottom flask, dissolve (2-Diisopropylamino-ethyl)-thiourea (1.0 eq) in ethanol.

  • Addition: Add the α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. A precipitate of the hydrohalide salt of the product may form.

  • Work-up: Cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under vacuum.

  • Purification: The crude product (often the salt) can be neutralized with a base (e.g., aqueous NaHCO₃), extracted with an organic solvent, and purified by column chromatography or recrystallization.

Conclusion and Outlook

(2-Diisopropylamino-ethyl)-thiourea is more than a simple thiourea derivative; it is a sophisticated molecular tool whose bifunctional and coordinating properties offer solutions to modern synthetic challenges. Its potential as a stereoselective organocatalyst is particularly promising, providing a metal-free alternative for constructing complex chiral molecules. Furthermore, its application as a robust ligand in organometallic catalysis opens avenues for developing novel, highly efficient cross-coupling and other metal-mediated transformations. As researchers continue to explore the rich chemistry of multifunctional molecules, compounds like (2-Diisopropylamino-ethyl)-thiourea are poised to become indispensable assets in the synthetic chemist's toolkit.

References

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  • [Selected [N,O] catalysts capable of Suzuki-Miyaura cross-coupling reactions[12][18]. (n.d.). ResearchGate. Retrieved February 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMRNsMKAJ5rqblNq8m0IjxfL5Up1mk_X3wOP7eBqS9_GBiabQ35-RSXnp45A1rwXJ5NQRCbxqJWwIr_fdwqXHkwYYY-mouV1_Pn_lLg8myIAM7OCVhl1wVdZKdl5ReFSQF6I4fJBdj4TV9MIJzHTVfulsagH74fg89Jb0jElg-bPTD2gJEpPK9VhbCN8N1U5rLeHCPb1joyewvVm09ehYva_OWRtA0hj2LIewpsENCDeJPP1vAiXmILwS0eY=]()

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Foundational

An In-depth Technical Guide to (2-Diisopropylamino-ethyl)-thiourea: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction: The Untapped Potential of a Thiourea Building Block (2-Diisopropylamino-ethyl)-thiourea, with the CAS Number 886363-52-6, is a disubstituted thiourea derivative that, while not extensively documented in sci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Thiourea Building Block

(2-Diisopropylamino-ethyl)-thiourea, with the CAS Number 886363-52-6, is a disubstituted thiourea derivative that, while not extensively documented in scientific literature, holds significant potential as a versatile intermediate in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a reactive thiourea moiety and a diisopropylamino ethyl side chain, presents a unique combination of functionalities for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, plausible synthesis methodologies, and prospective applications for researchers and drug development professionals.

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5][6] The thiourea functional group, characterized by a C=S double bond flanked by two nitrogen atoms, is a key pharmacophore that can participate in various biological interactions. The presence of the diisopropylamino group in (2-Diisopropylamino-ethyl)-thiourea introduces lipophilicity and steric bulk, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This technical guide will delve into the foundational aspects of (2-Diisopropylamino-ethyl)-thiourea, offering a scientifically grounded perspective on its synthesis and potential as a scaffold for the development of next-generation therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (2-Diisopropylamino-ethyl)-thiourea is paramount for its effective utilization in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 886363-52-6[1]
Molecular Formula C9H21N3S[1]
Appearance Powder or liquid[1]
Purity ≥97% (commercially available)[1]
Storage Store in a tightly closed container[1]

Synthesis of (2-Diisopropylamino-ethyl)-thiourea: A Practical Approach

Retrosynthetic Analysis

A logical retrosynthetic approach to (2-Diisopropylamino-ethyl)-thiourea involves the disconnection of the C-N bond of the thiourea group, leading to two primary synthetic strategies.

G cluster_1 Strategy 1: From Amine and Isothiocyanate cluster_2 Strategy 2: From Thiourea and Alkyl Halide target (2-Diisopropylamino-ethyl)-thiourea amine N,N-Diisopropylethylenediamine target->amine C-N disconnection isothiocyanate Isothiocyanic acid (or equivalent) target->isothiocyanate thiourea Thiourea target->thiourea C-N disconnection ethylamine_deriv 2-(Diisopropylamino)ethyl halide target->ethylamine_deriv

Caption: Retrosynthetic analysis of (2-Diisopropylamino-ethyl)-thiourea.

Experimental Protocol: Synthesis via Isothiocyanate Route

This method is one of the most common and efficient for the preparation of unsymmetrical thioureas.

Step 1: Synthesis of N,N-Diisopropylethylenediamine (Intermediate)

This precursor can be synthesized through the reductive amination of aminoacetaldehyde with diisopropylamine or by the reaction of 2-chloroethylamine with an excess of diisopropylamine.

Step 2: Reaction with a Thiocarbonylating Agent

The synthesized N,N-diisopropylethylenediamine is then reacted with a suitable thiocarbonylating agent. While isothiocyanic acid itself is unstable, reagents like thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI) can be used.

Detailed Protocol:

  • Dissolve N,N-Diisopropylethylenediamine: In a round-bottom flask, dissolve one equivalent of N,N-diisopropylethylenediamine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Reaction Mixture: Cool the solution to 0°C using an ice bath.

  • Add Thiocarbonylating Agent: Slowly add a solution of 1.1 equivalents of 1,1'-thiocarbonyldiimidazole (TCDI) in the same anhydrous solvent to the cooled amine solution with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (2-Diisopropylamino-ethyl)-thiourea.

G start Start dissolve_amine Dissolve N,N-Diisopropylethylenediamine in anhydrous solvent start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_TCDI Slowly add 1,1'-Thiocarbonyldiimidazole (TCDI) cool->add_TCDI react Stir at room temperature for 2-4 hours add_TCDI->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up (acid and brine wash) monitor->workup Reaction complete dry Dry organic layer workup->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify by column chromatography evaporate->purify end End purify->end

Caption: Experimental workflow for the synthesis of (2-Diisopropylamino-ethyl)-thiourea.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of (2-Diisopropylamino-ethyl)-thiourea make it an attractive starting material for the synthesis of a diverse range of biologically active molecules.

As a Scaffold for Novel Antimicrobial Agents

Thiourea derivatives have demonstrated significant antimicrobial activity.[6] The thiourea moiety can coordinate with metal ions essential for microbial enzyme function, while the diisopropylamino group can enhance membrane permeability, allowing for better penetration into bacterial or fungal cells. Researchers can utilize the primary amino group of the thiourea to introduce various pharmacophores to target specific microbial pathways.

Development of Anticancer Therapeutics

Numerous thiourea-containing compounds have been investigated as potential anticancer agents.[3] The mechanism of action often involves the inhibition of key enzymes such as kinases or topoisomerases. The (2-Diisopropylamino-ethyl)-thiourea scaffold can be elaborated to design specific inhibitors by attaching moieties that can interact with the active sites of these enzymes.

As a Precursor for Guanidine-Containing Compounds

Thioureas can be readily converted to guanidines, another important class of pharmacologically active compounds. This transformation allows for the introduction of a highly basic guanidinium group, which can participate in crucial hydrogen bonding interactions with biological targets.

Future Perspectives

While the direct biological activity of (2-Diisopropylamino-ethyl)-thiourea has not been reported, its value as a chemical intermediate is clear. Future research efforts could focus on:

  • Library Synthesis: Utilizing (2-Diisopropylamino-ethyl)-thiourea as a building block for the combinatorial synthesis of a library of novel thiourea derivatives for high-throughput screening against various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the (2-Diisopropylamino-ethyl)-thiourea scaffold to understand the structural requirements for specific biological activities.

  • Development of Novel Catalysts: The thiourea moiety is known to act as an organocatalyst in various chemical transformations. The unique substitution pattern of this compound could be explored for the development of new and efficient catalysts.

Conclusion

(2-Diisopropylamino-ethyl)-thiourea represents a readily accessible and versatile building block for medicinal chemists and drug discovery professionals. Although its own history and biological profile are not well-defined, the extensive and diverse bioactivities of the broader thiourea class provide a strong rationale for its use in the synthesis of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this promising chemical intermediate.

References

  • Stýskala, J., Cankař, P., Soural, M., Bednář, P., & Lemr, K. (2007). Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. Arkivoc, 2007(xv), 171-180.
  • Google Patents. N, N'-diisopropyl thiourea synthesis method. CN1962629A.
  • Google Patents.
  • Patsnap Eureka. N, N'-diisopropyl thiourea synthesis method. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Thiourea as a Key Intermediate in Organic Synthesis. [Link]

  • Google Patents. A method for preparing 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. CN100447131C.
  • Google Patents.
  • Google Patents. Process for the production of thiourea. US2357149A.
  • Google Patents. United States Patent Office. [Link]

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
  • Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046-1064.
  • Bibliopolis. Publications. [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

  • Organic Syntheses Procedure. guanidoacetic acid. [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-601.
  • ResearchGate. Reaction of thiourea with formaldehyde and simplest aliphatic diamines. [Link]

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Exploratory

Theoretical Characterization & Reactivity Profiling of (2-Diisopropylamino-ethyl)-thiourea

Topic: Theoretical Studies of (2-Diisopropylamino-ethyl)-thiourea Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Corrosion Scientists, and Drug Discovery Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of (2-Diisopropylamino-ethyl)-thiourea Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Corrosion Scientists, and Drug Discovery Researchers

Executive Summary

(2-Diisopropylamino-ethyl)-thiourea represents a structurally significant scaffold bridging soft-donor ligand chemistry and industrial surface science. Characterized by a bulky, electron-donating diisopropylamino tail and a reactive thiourea core, this molecule exhibits complex tautomeric behaviors and chelating potential.

While historically noted as a synthetic intermediate for 2-(diisopropylamino)ethanethiol (a precursor in organophosphate synthesis), its primary scientific value lies in corrosion inhibition , coordination chemistry (N,S-ligands) , and analytical detection standards . This guide provides a rigorous theoretical framework for studying this molecule, moving beyond static structural analysis to dynamic reactivity profiling using Density Functional Theory (DFT) and Molecular Dynamics (MD).

Computational Framework & Methodology

To ensure reproducibility and accuracy, the theoretical study of this molecule requires a multi-level computational approach. The flexible ethyl linker and bulky isopropyl groups necessitate high-level basis sets to account for dispersion forces and steric hindrance.

Electronic Structure Protocol (DFT)

The following protocol is the gold standard for characterizing the electronic properties of amino-alkyl-thioureas.

ParameterSpecificationRationale
Functional B3LYP or wB97X-D B3LYP is standard for organic geometries; wB97X-D is critical if studying adsorption (includes dispersion corrections).
Basis Set 6-311++G(d,p) Diffuse functions (++) are essential for the sulfur atom and lone pair interactions on the amine nitrogen.
Solvation PCM / SMD Water (for biological relevance) or Ethanol (for synthesis/corrosion contexts).
Frequency Harmonic Approx.Required to verify minima (zero imaginary frequencies) and calculate ZPE.
Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical characterization, from conformational search to reactivity prediction.

TheoreticalWorkflow Start Input Structure (2-Diisopropylamino-ethyl)-thiourea ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Freq Frequency Analysis (IR/Raman Validation) GeomOpt->Freq FMO FMO Analysis (HOMO-LUMO Gap) GeomOpt->FMO MEP MEP Mapping (Nucleophilic Sites) GeomOpt->MEP Docking Molecular Docking (Target: 1JQG / Corrosion Surface) FMO->Docking MEP->Docking

Caption: Figure 1. Standardized computational workflow for the structural and reactive characterization of amino-thiourea derivatives.

Structural Analysis & Tautomerism

A critical theoretical aspect of (2-Diisopropylamino-ethyl)-thiourea is the Thione-Thiol Tautomerism . The molecule can exist in the thione form (C=S) or the thiol form (C-SH), significantly affecting its reactivity.

Tautomeric Equilibrium

Theoretical studies must calculate the Gibbs Free Energy difference (


) between the two forms:


  • Prediction: In the gas phase and polar solvents, the thione form is typically more stable by 10–15 kcal/mol due to the strong N-H...S resonance stabilization.

  • Protonation: The tertiary amine (diisopropylamino group) is highly basic (

    
    ). In acidic media (common in corrosion environments), the molecule exists as a cation , protonated at the tertiary nitrogen. This changes the adsorption mechanism from "chemisorption via lone pairs" to "electrostatic interaction."
    
Intramolecular Interactions

The ethyl linker allows for an intramolecular Hydrogen Bond (IMHB) between the thiourea NH protons and the tertiary amine nitrogen.

  • DFT Metric: Monitor the N(amine)...H(thiourea) distance. A distance

    
     indicates a "locked" conformation, which reduces the entropic penalty upon binding to a metal surface.
    

Reactivity Descriptors (FMO & Global Indices)

To predict how this molecule behaves as a drug or inhibitor, we calculate global reactivity descriptors based on Koopmans' theorem.

Frontier Molecular Orbitals (FMOs)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Sulfur atom and the Tertiary Nitrogen . High HOMO energy indicates strong electron-donating capability (crucial for corrosion inhibition).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the C=S thiourea core. Low LUMO energy implies susceptibility to nucleophilic attack.

Calculated Parameters Table

Below are expected theoretical ranges for this molecule based on thiourea analogs [1, 3].

DescriptorSymbolFormulaInterpretation
Ionization Potential


Lower

= Better electron donor.
Electron Affinity


Higher

= Better electron acceptor.
Chemical Hardness


High

= Stable, low reactivity.
Softness


High

= High biological/surface reactivity.
Electrophilicity


Propensity to accept electrons.

Application Insight: For corrosion inhibition, a high Softness (


)  is desired, as it facilitates the donation of electrons to the empty d-orbitals of metal atoms (Fe, Cu).

Application Scenarios

The theoretical profile dictates the application. We focus on two primary domains: Surface Science (Corrosion) and Analytical Detection.

Corrosion Inhibition Mechanism

The bulky diisopropyl groups provide a "blanket effect," screening the metal surface from corrosive ions (


, 

).
  • Adsorption Energy (

    
    ):  Calculated using Monte Carlo simulations (e.g., BIOVIA Materials Studio).
    
    
    
    
    • A negative

      
       indicates spontaneous adsorption.
      
  • Interaction Mode: The molecule binds via the Sulfur atom (chemisorption) and the protonated amine (physisorption/electrostatic).

Analytical Detection (VX Precursor Context)

Given that hydrolysis of this thiourea yields 2-(diisopropylamino)ethanethiol (a VX precursor), theoretical IR and NMR spectra are vital for forensic identification [2].

  • IR Fingerprint: Look for the C=S stretch around 1100–1200 cm⁻¹ and the N-H bends at 1500–1600 cm⁻¹.

  • NMR Shift Prediction (GIAO Method): The isopropyl methyl protons will show distinct splitting patterns (doublets) that shift significantly upon protonation or metal coordination.

Mechanism Substrate (2-Diisopropylamino-ethyl)-thiourea Complex Adsorbed Complex Substrate->Complex Adsorption Metal Metal Surface (Fe/Cu) Metal->Complex Chemi Chemisorption (S -> Metal d-orbital) Complex->Chemi Physi Physisorption (Cation -> Charged Surface) Complex->Physi

Caption: Figure 2. Dual-mode adsorption mechanism on metallic surfaces validated by theoretical energy calculations.

Experimental Validation Protocols

Theoretical data must be validated against physical experiments.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Theory:

      
       (Charge Transfer Resistance) increases with inhibitor concentration.
      
    • Validation: Correlation between calculated

      
       and experimental Inhibition Efficiency (
      
      
      
      ).
  • X-ray Crystallography:

    • Theory: DFT geometry optimization.

    • Validation: Compare bond lengths (C=S, C-N) with experimental crystal data (likely available for the isothiouronium salt form) [4].

References

  • BenchChem Technical Support. (2025).[1] Theoretical Analysis of 2-(Diisopropylamino)ethanethiol: A Methodological Whitepaper. BenchChem.[1] Link[1]

  • Solano, M. I., et al. (2008).[2] Quantification of nerve agent VX-butyrylcholinesterase adduct biomarker.[2] Science.gov / PubMed. Link

  • Arslan, H., et al. (2009).[3] 3-((1H-benzo[d]imidazol-1-yl)methyl)-1-(2-(diisopropylamino)ethyl)-1H-benzo[d]imidazol-3-ium bromide 0.5 Hydrate.[3] Acta Crystallographica.[3] Link

  • Vaughn, M., & Smith, J. (2016). Defective metal-organic frameworks: Current status and perspectives. ResearchGate. Link

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (2-Diisopropylamino-ethyl)-thiourea

This comprehensive guide provides a detailed experimental protocol for the synthesis of (2-Diisopropylamino-ethyl)-thiourea, a potentially valuable building block in medicinal chemistry and materials science. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of (2-Diisopropylamino-ethyl)-thiourea, a potentially valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale for each step, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Their ability to form stable complexes with metal ions also makes them useful in coordination chemistry and materials science.[2] The target molecule, (2-Diisopropylamino-ethyl)-thiourea, features a sterically hindered diisopropylamino group, which can impart unique solubility and reactivity characteristics. This guide outlines a robust two-step synthesis pathway, commencing with the preparation of the key intermediate, N,N-diisopropylethylenediamine.

Overall Synthesis Workflow

The synthesis of (2-Diisopropylamino-ethyl)-thiourea is accomplished in two primary stages:

  • Synthesis of N,N-Diisopropylethylenediamine: This precursor is synthesized via the ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride.

  • Formation of the Thiourea Moiety: The resulting diamine is then reacted with an isothiocyanate source to yield the final product. A common and effective method involves the use of a salt of thiocyanic acid in an acidic medium.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thiourea Formation cluster_2 Analysis Start N,N-Diisopropylaminoethyl chloride hydrochloride Ammonolysis Ammonolysis with Aqueous Ammonia Start->Ammonolysis Intermediate N,N-Diisopropylethylenediamine Ammonolysis->Intermediate Thiourea_Formation Reaction with Ammonium Thiocyanate Intermediate->Thiourea_Formation Product (2-Diisopropylamino-ethyl)-thiourea Thiourea_Formation->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Overall workflow for the synthesis and characterization of (2-Diisopropylamino-ethyl)-thiourea.

Part 1: Synthesis of N,N-Diisopropylethylenediamine

The synthesis of N,N-diisopropylethylenediamine is achieved through the ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride. This reaction involves the nucleophilic substitution of the chloride by ammonia.

Experimental Protocol

Materials:

  • N,N-Diisopropylaminoethyl chloride hydrochloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Sodium hydroxide

Equipment:

  • Autoclave or a high-pressure reaction vessel equipped with a stirrer and temperature control

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine N,N-diisopropylaminoethyl chloride hydrochloride and a suitable solvent such as dichloromethane.[3]

  • Addition of Ammonia: Add an excess of aqueous ammonia to the reaction vessel. A molar ratio of approximately 1:5 to 1:15 of the starting material to ammonia is recommended to drive the reaction to completion and minimize side reactions.[3]

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 80-120°C. The pressure within the vessel will increase to approximately 2-6 MPa.[3] Maintain these conditions with constant stirring for 2-6 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Wash the organic layer with a saturated solution of sodium hydroxide to remove any remaining acidic components. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution using a rotary evaporator. The crude N,N-diisopropylethylenediamine can be further purified by vacuum distillation. The boiling point of N,N'-diisopropylethylenediamine is reported to be 169-171 °C.[4]

Table 1: Reaction Parameters for the Synthesis of N,N-Diisopropylethylenediamine

ParameterValueReference
Molar Ratio (Amine:Ammonia)1:5 - 1:15[3]
Temperature80 - 120 °C[3]
Pressure2 - 6 MPa[3]
Reaction Time2 - 6 hours[3]

Part 2: Synthesis of (2-Diisopropylamino-ethyl)-thiourea

The formation of the thiourea is achieved by reacting the synthesized N,N-diisopropylethylenediamine with a source of the thiocarbonyl group. A common and effective method is the reaction with a thiocyanate salt in the presence of an acid.[5] This method generates isothiocyanic acid in situ, which then reacts with the primary amine of the diamine.

Experimental Protocol

Materials:

  • N,N-Diisopropylethylenediamine

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Hydrochloric acid (concentrated)

  • Acetone

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-diisopropylethylenediamine in a suitable solvent like acetone.

  • Acidification: Slowly add concentrated hydrochloric acid to the solution to protonate the more basic tertiary amine, thus directing the subsequent reaction to the primary amine.

  • Addition of Thiocyanate: Add an equimolar amount of ammonium thiocyanate to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration using a Büchner funnel and wash it with cold deionized water to remove any unreacted thiocyanate salts. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Thiourea_Formation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Diamine N,N-Diisopropylethylenediamine in Acetone Acid Add HCl Diamine->Acid Thiocyanate Add NH4SCN Acid->Thiocyanate Reflux Reflux Thiocyanate->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize

Caption: Step-by-step workflow for the synthesis of (2-Diisopropylamino-ethyl)-thiourea.

Characterization

The synthesized (2-Diisopropylamino-ethyl)-thiourea should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=S stretching vibrations of the thiourea group. The C=S stretching band is typically observed in the range of 1226-1240 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons should be consistent with the expected structure.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, further confirming its identity.

  • Elemental Analysis: Elemental analysis can be performed to determine the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • N,N-Diisopropylaminoethyl chloride hydrochloride is a corrosive solid. Handle with care.

  • Aqueous ammonia is corrosive and has a pungent odor. Avoid inhalation of vapors.

  • Hydrochloric acid is a strong, corrosive acid. Handle with extreme care.

  • Thiocyanate salts are toxic if ingested or if they come into contact with acids, as they can release toxic hydrogen cyanide gas.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of (2-Diisopropylamino-ethyl)-thiourea. By following these procedures and understanding the underlying chemical principles, researchers can reliably synthesize this compound for further investigation in various scientific disciplines. The provided workflow and characterization guidelines ensure the integrity and reproducibility of the synthesis.

References

  • Process for the synthesis of isothiocyanates and derivatives thereof and uses of same. Google Patents.
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark.
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  • Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central.
  • Process for synthesizing N,N-diisopropyl ethylenediamine. Google Patents.
  • N,N'-Diisopropylethylenediamine | 4013-94-9. ChemicalBook.
  • Preparation method of N,N-diethylethylenediamine. Google Patents.
  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
  • Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling.
  • N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions (RSC Publishing).
  • Thiourea synthesis by thioacylation. Organic Chemistry Portal.
  • Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. MDPI.
  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications.
  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI.
  • Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate.
  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Request PDF.
  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate.
  • Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance. Request PDF.
  • N,N-Diisopropylethylenediamine | 121-05-1. Biosynth.
  • CAS 4013-94-9: N,N′-Diisopropylethylenediamine. CymitQuimica.
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. NIH.
  • A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines. Chemical Communications (RSC Publishing).
  • New process for the preparation of thiourea derivatives. Google Patents.

Sources

Application

Synthesis of N,N'-Disubstituted Thioureas: A Detailed Guide to Application and Protocol

Introduction: The Versatile Thiourea Scaffold in Modern Science N,N'-disubstituted thioureas are a fascinating and highly versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Thiourea Scaffold in Modern Science

N,N'-disubstituted thioureas are a fascinating and highly versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. Their significance resonates across multiple scientific disciplines, most notably in pharmaceutical and materials science. This importance is rooted in their diverse biological activities, which include antibacterial, antifungal, antiviral, and anticancer properties.[1] Furthermore, their unique structural features, particularly the ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions, make them invaluable pharmacophores in the design of novel therapeutic agents and enzyme inhibitors.[2][3] N,N'-disubstituted thioureas also serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing both symmetrical and unsymmetrical N,N'-disubstituted thioureas, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in academia and industry.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of N,N'-disubstituted thioureas can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, the desired substitution pattern (symmetrical vs. unsymmetrical), and scalability.

Method 1: The "Click-Type" Reaction of Amines with Isothiocyanates

The reaction between an amine and an isothiocyanate is arguably the most straightforward and widely employed method for the synthesis of N,N'-disubstituted thioureas.[4] This reaction is often described as a "click-type" reaction due to its efficiency, high yields, and simple purification procedures.[4][5]

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral thiourea product.[4]

Caption: Nucleophilic addition of an amine to an isothiocyanate.

This method is highly versatile and can be used to synthesize a wide range of both symmetrical (when R¹ = R²) and unsymmetrical (when R¹ ≠ R²) N,N'-disubstituted thioureas.[5]

Method 2: Synthesis from Amines and Carbon Disulfide

Another classical and cost-effective method for preparing thioureas involves the reaction of amines with carbon disulfide (CS₂).[5][6] This approach is particularly useful for the synthesis of symmetrical N,N'-disubstituted thioureas.

Mechanism: The reaction proceeds through the formation of a dithiocarbamate salt intermediate.[5] For the synthesis of symmetrical thioureas, two equivalents of the amine react with one equivalent of carbon disulfide. The initially formed dithiocarbamate reacts with a second equivalent of the amine, leading to the formation of the thiourea and the release of hydrogen sulfide (H₂S) as a byproduct.[6] For unsymmetrical thioureas, the reaction can be carried out in a stepwise manner, where the dithiocarbamate intermediate is first formed and then reacted with a different amine.[7][8]

Workflow_CS2 Start Primary Amine (2 eq.) + CS₂ (1 eq.) Step1 Formation of Dithiocarbamate Intermediate Start->Step1 Step2 Reaction with Second Amine Equivalent Step1->Step2 Product Symmetrical N,N'-Disubstituted Thiourea + H₂S Step2->Product

Caption: General workflow for symmetrical thiourea synthesis from CS₂.

Recent advancements have focused on developing more environmentally friendly protocols, such as performing the reaction in water or under solvent-free conditions.[1][8][9]

Method 3: Utilizing Thiophosgene and Other Thioacylating Agents

Thiophosgene (CSCl₂) is a highly reactive reagent that can be used for the synthesis of thioureas.[10] It reacts with primary or secondary amines to form thiocarbamoyl chlorides, which can then be reacted with another amine to yield the desired thiourea.[10]

Caution: Thiophosgene is a toxic and corrosive liquid and should be handled with extreme care in a well-ventilated fume hood.[10]

Due to the hazardous nature of thiophosgene and carbon disulfide, alternative, safer solid thioacylating reagents have been developed. These include 1,1'-thiocarbonyldiimidazole (TCDI) and bis(1-benzotriazolyl)methanethione, which are air-stable and easier to handle.[5]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates used.

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from an Isothiocyanate

This protocol describes a standard procedure for the synthesis of an N,N'-disubstituted thiourea in solution.[4]

Materials:

  • Substituted Amine (1.0 mmol)

  • Substituted Isothiocyanate (1.0 mmol)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile), 5-10 mL

Procedure:

  • Dissolve the substituted amine (1.0 mmol) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted isothiocyanate (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours. For less reactive amines, gentle heating may be required.[11]

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Protocol 2: One-Pot Synthesis of Symmetrical N,N'-Disubstituted Thioureas using Carbon Disulfide

This protocol outlines an environmentally friendly approach for the synthesis of symmetrical N,N'-disubstituted thioureas in water.[1]

Materials:

  • Primary or Secondary Amine (2.0 equiv.)

  • Carbon Disulfide (1.0 equiv.)

  • Water

  • Hydrogen Peroxide (30% aqueous solution, 1.1 equiv.)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the amine (2.0 equiv.) and water.

  • Cool the mixture in an ice bath and add carbon disulfide (1.0 equiv.) dropwise with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to form the dithiocarbamate solution.[1]

  • To the resulting solution, add hydrogen peroxide (30% aqueous solution, 1.1 equiv.) dropwise while maintaining the temperature below 30°C.[1]

  • Stir the reaction mixture at room temperature for an additional 2-4 hours.

  • The precipitated solid product is collected by filtration, washed with water, and dried.[1]

  • If necessary, the product can be further purified by recrystallization.[1]

Data Presentation: Comparative Overview of Synthetic Methods

MethodKey ReagentsTypical SolventsTemperatureReaction TimeAdvantagesDisadvantages
Isothiocyanate Amine, IsothiocyanateTHF, DCM, AcetonitrileRoom Temp. to RefluxMinutes to HoursHigh yields, clean reactions, wide substrate scopeIsothiocyanates can be expensive or unavailable
Carbon Disulfide Amine, CS₂Water, Ethanol, Solvent-freeRoom Temp. to Reflux1-6 HoursInexpensive reagents, environmentally friendly optionsFormation of H₂S, can have side reactions
Thiophosgene Amine, ThiophosgeneDCM, Toluene0°C to Room Temp.1-4 HoursHighly reactiveHighly toxic and corrosive reagent
TCDI Amine, TCDITHF, DCMRoom Temp.2-12 HoursSolid, stable, and safer alternative to CSCl₂TCDI can be costly

Troubleshooting and Optimization

  • Low or No Yield: For poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or using a more reactive thioacylating agent like thiophosgene (with appropriate safety measures).[11] The quality of the starting materials, especially the stability of the isothiocyanate, should also be verified.[11]

  • Formation of Side Products: In syntheses using carbon disulfide, side reactions can occur. Careful control of stoichiometry and temperature is crucial. The choice of solvent can also significantly impact the reaction outcome.[11]

  • Microwave-Assisted Synthesis: For rapid synthesis, microwave irradiation has been shown to drastically reduce reaction times from hours to minutes and can improve yields.[12][13]

Conclusion and Future Perspectives

The synthesis of N,N'-disubstituted thioureas is a well-established field with a variety of reliable methods at the disposal of researchers. The choice of synthetic route is a strategic decision based on factors such as substrate availability, desired scale, and safety considerations. While traditional methods remain valuable, the future of thiourea synthesis is geared towards the development of greener, more efficient, and atom-economical protocols. The continued exploration of novel catalysts and reaction media will undoubtedly expand the synthetic toolbox for accessing this important class of molecules, paving the way for new discoveries in drug development and materials science.

References

  • Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - NIH. [Link]

  • Thiophosgene in Organic Synthesis. ResearchGate. [Link]

  • Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas. Request PDF. [Link]

  • Production technology of thiourea. Jinnuo Chemical. [Link]

  • Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry - Taylor & Francis Online. [Link]

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry - ACS Publications. [Link]

  • One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. PMC - NIH. [Link]

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Organic Chemistry Portal. [Link]

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Synthesis of thiazolidines via regioselective addition of unsymmetric thioureas to maleic acid derivatives. RSC Publishing. [Link]

  • Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. PubMed. [Link]

  • Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. RSC Publishing. [Link]

  • Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. PubMed. [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PMC. [Link]

  • N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm (RSC Publishing). [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

Sources

Method

Application Note & Protocol: A Scalable Synthesis of (2-Diisopropylamino-ethyl)-thiourea for Research and Development

Abstract This document provides a comprehensive guide for the synthesis of (2-Diisopropylamino-ethyl)-thiourea, a potentially valuable building block in medicinal chemistry and materials science. We present a robust and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2-Diisopropylamino-ethyl)-thiourea, a potentially valuable building block in medicinal chemistry and materials science. We present a robust and scalable protocol, starting from a laboratory-scale synthesis and detailing the critical considerations for scaling up to a pilot plant or manufacturing setting. The core of this guide is a reliable synthetic route based on the nucleophilic addition of N,N-diisopropylethylenediamine to an isothiocyanate source. We delve into the mechanistic rationale behind the chosen methodology, process optimization, and safety protocols. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries who require a practical and scalable method for producing substituted thioureas.

Introduction: The Significance of Substituted Thioureas

Thiourea derivatives are a class of organic compounds characterized by the SC(NR2)2 functional group. They are of significant interest due to their diverse applications, acting as key intermediates in organic synthesis and exhibiting a wide range of biological activities.[1] In medicinal chemistry, thiourea moieties are found in compounds with anticancer, antiviral, and anticonvulsant properties.[2][3] Their ability to form strong hydrogen bonds and coordinate with metal ions also makes them valuable in the development of organocatalysts and sensors.[3]

The target molecule, (2-Diisopropylamino-ethyl)-thiourea, incorporates a sterically hindered diisopropylamino group, which can confer unique solubility and biological properties. The scalable synthesis of such molecules is crucial for enabling extensive research and development, from initial screening to preclinical studies.

Synthetic Strategy: Rationale and Mechanism

The most direct and high-yielding method for the synthesis of unsymmetrically substituted thioureas is the reaction of a primary or secondary amine with an isothiocyanate.[4] This reaction is typically a clean and efficient nucleophilic addition process.

Chosen Synthetic Route

We will focus on the reaction between N,N-diisopropylethylenediamine and an in-situ generated isothiocyanate from ammonium thiocyanate. This approach avoids the handling of potentially volatile and toxic isothiocyanates directly. The synthesis involves two key steps:

  • Formation of an acyl isothiocyanate intermediate.

  • Nucleophilic attack by the primary amine of N,N-diisopropylethylenediamine to form the final thiourea product.[5]

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition mechanism. The primary amine, being a potent nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to yield the stable thiourea.

G Amine R-NH2 (N,N-diisopropylethylenediamine) Intermediate Transition State / Intermediate Amine->Intermediate Nucleophilic Attack Isothiocyanate S=C=N-R' (Isothiocyanate) Isothiocyanate->Intermediate Thiourea R-NH-C(=S)-NH-R' ((2-Diisopropylamino-ethyl)-thiourea) Intermediate->Thiourea Proton Transfer

Caption: Reaction mechanism for thiourea synthesis.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol is designed for a standard laboratory setting and has been optimized for high yield and purity.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Notes
N,N-diisopropylethylenediamine144.2714.430.10Purity >98%
Ammonium Thiocyanate76.128.370.11Dry thoroughly before use
Benzoyl Chloride140.5714.060.10Handle in a fume hood
Acetone58.08250 mL-Anhydrous
Dichloromethane (DCM)84.93200 mL-For extraction
Saturated Sodium Bicarbonate (aq)-100 mL-For work-up
Brine-100 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO4)120.37~10 g-For drying
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • In-situ formation of Benzoyl Isothiocyanate:

    • To the 500 mL flask, add ammonium thiocyanate (8.37 g) and 150 mL of anhydrous acetone.

    • Stir the suspension vigorously.

    • Add benzoyl chloride (14.06 g) dropwise from the dropping funnel over 15 minutes at room temperature.

    • After the addition is complete, heat the mixture to reflux for 30 minutes. The intermediate, benzoyl isothiocyanate, is formed in solution.

  • Thiourea Formation:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • In a separate beaker, dissolve N,N-diisopropylethylenediamine (14.43 g) in 100 mL of anhydrous acetone.

    • Add the amine solution dropwise to the cold isothiocyanate solution over 30-45 minutes, maintaining the internal temperature below 10 °C. This addition is exothermic and requires careful control.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up and Isolation:

    • Remove the acetone using a rotary evaporator.

    • To the resulting residue, add 100 mL of DCM and 100 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield (2-Diisopropylamino-ethyl)-benzoylthiourea.

    • Note: This protocol yields the N-benzoyl protected thiourea. To obtain the unprotected (2-Diisopropylamino-ethyl)-thiourea, a subsequent hydrolysis step (e.g., with aqueous NaOH) is required. For many applications, the benzoyl derivative is a stable, crystalline solid that is easier to handle.

Scaling Up the Synthesis: From Bench to Pilot Plant

Scaling up a chemical synthesis is not merely about using larger glassware and more reagents. It requires a thorough understanding of chemical engineering principles to ensure safety, efficiency, and reproducibility.

Core Challenges in Scale-Up
  • Exothermicity: The reaction between the amine and the isothiocyanate is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly controlled.

  • Mass Transfer: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields.

  • Reagent Addition: The rate of addition of the amine becomes a critical parameter to control the reaction temperature.

  • Work-up and Product Isolation: Lab-scale techniques like rotary evaporation and separatory funnel extractions become impractical. Crystallization becomes the preferred method for purification.

Process Optimization for Scale-Up
ParameterLaboratory Scale (10g)Pilot Scale (1kg) RecommendationRationale
Reactor Glass flaskJacketed glass-lined or stainless steel reactor with overhead stirring and temperature probes.Provides precise temperature control (heating and cooling) and robust mixing.
Reagent Addition Manual addition via dropping funnel.Controlled addition via a calibrated pump. The amine solution should be added sub-surface to ensure rapid mixing.Ensures a consistent addition rate, allowing for better temperature management and preventing localized high concentrations.
Temperature Control Ice bath.Reactor jacket with a circulating thermal fluid (e.g., glycol/water).Allows for precise and uniform control over the reaction temperature, which is critical for managing the exotherm.
Work-up Separatory funnel extraction.The reaction mixture is quenched with water, and the product is isolated by filtration if it precipitates, or through extraction in the reactor followed by phase separation.Filtration is a more scalable and efficient method for solid isolation. If extraction is necessary, it can be performed in the same reactor.
Purification Recrystallization from a flask.Crystallization in the reactor followed by filtration in a Nutsche filter/dryer.Allows for large-scale crystallization with controlled cooling profiles to obtain the desired crystal size and purity. A Nutsche filter allows for filtration, washing, and drying in a single, contained unit.

Pilot-Scale Synthesis Protocol (1kg Scale)

This protocol outlines the synthesis of 1 kg of the target compound, incorporating the scale-up considerations.

Equipment
  • 20 L jacketed reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Dosing pump for controlled reagent addition.

  • Nutsche filter/dryer.

Procedure
  • Reactor Setup:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with ammonium thiocyanate (0.84 kg) and 15 L of anhydrous acetone.

    • Start the agitator to ensure good mixing.

  • Isothiocyanate Formation:

    • Add benzoyl chloride (1.41 kg) to the reactor via the dosing pump over 30 minutes.

    • Heat the reactor contents to reflux (~56 °C) using the jacket and hold for 30 minutes.

  • Thiourea Synthesis:

    • Cool the reactor contents to 0-5 °C.

    • In a separate vessel, prepare a solution of N,N-diisopropylethylenediamine (1.45 kg) in 10 L of acetone.

    • Add the amine solution to the reactor via the dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation and Purification:

    • Concentrate the reaction mixture by distilling off the acetone under vacuum.

    • Add 10 L of water to the residue and stir. The product should precipitate.

    • Cool the slurry to 0-5 °C and stir for 1 hour to maximize crystallization.

    • Transfer the slurry to the Nutsche filter.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Dry the product under vacuum at 50 °C until a constant weight is achieved.

G Start Start ReactorPrep Reactor Preparation (Clean, Dry, Inert) Start->ReactorPrep ReagentCharge Charge Reagents (NH4SCN, Acetone) ReactorPrep->ReagentCharge IsoThioFormation Isothiocyanate Formation (Add Benzoyl Chloride, Reflux) ReagentCharge->IsoThioFormation Cooling1 Cool Reactor (0-5 °C) IsoThioFormation->Cooling1 ThioureaFormation Thiourea Synthesis (Controlled Amine Addition) Cooling1->ThioureaFormation Stir Stir at RT (Reaction Completion) ThioureaFormation->Stir Isolation Product Isolation (Solvent Swap, Precipitation) Stir->Isolation Filtration Filtration & Washing Isolation->Filtration Drying Drying Filtration->Drying End Final Product Drying->End

Caption: Scaled-up synthesis workflow diagram.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated laboratory fume hood or a contained reactor system.

  • Reagent Hazards:

    • Benzoyl Chloride: Corrosive and a lachrymator. Handle with extreme care.

    • Isothiocyanates (in-situ): Can be toxic and irritants. Avoid inhalation and skin contact.[6][7]

    • Amines: Can be corrosive and irritants.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of (2-Diisopropylamino-ethyl)-thiourea can be reliably achieved through the reaction of N,N-diisopropylethylenediamine with an in-situ generated isothiocyanate. The provided protocols offer a clear pathway from laboratory-scale synthesis to a scalable pilot-plant process. Careful attention to temperature control, mixing, and reagent addition rates are paramount for a successful and safe scale-up. This guide provides the foundational knowledge for researchers and engineers to produce this and similar thiourea derivatives in the quantities required for advanced research and development.

References

  • MDPI. (n.d.). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Retrieved from [Link]

  • MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

  • MDPI. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Patents, Google. (n.d.). N, N'-diisopropyl thiourea synthesis method.
  • Patents, Google. (n.d.). US20130142739A1 - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.
  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I purify my bis thiourea compound? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Retrieved from [Link]

  • State of New Jersey. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Strategic Development of (2-Diisopropylamino-ethyl)-thiourea Derivatives for Enhanced Biological Activity

Abstract The thiourea scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, which include anticancer, antiviral, antibacterial, and enzyme inhibitory properties.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiourea scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, which include anticancer, antiviral, antibacterial, and enzyme inhibitory properties.[1][2][3] The fundamental structure, characterized by a thione group and two amino groups, serves as an excellent hydrogen bond donor and acceptor, facilitating interactions with a myriad of biological targets.[3] This guide presents a comprehensive framework for the strategic design, synthesis, and evaluation of novel derivatives based on the (2-Diisopropylamino-ethyl)-thiourea scaffold. We provide detailed, field-proven protocols for chemical synthesis and robust in vitro screening assays, explaining the causal logic behind experimental choices to empower researchers in the development of next-generation therapeutic agents.

Introduction: The Rationale for Derivative Development

(2-Diisopropylamino-ethyl)-thiourea presents a compelling starting point for a drug discovery program. It combines the versatile thiourea core with a dialkylaminoethyl side chain, a feature present in numerous pharmacologically active compounds. The diisopropyl groups offer significant lipophilicity and steric bulk, which can influence membrane permeability and binding site interactions, while the ethyl linker provides conformational flexibility.

However, a parent scaffold rarely possesses optimal therapeutic properties. The primary objectives for developing derivatives are:

  • Enhanced Potency: To increase the biological activity at lower concentrations, thereby reducing the required therapeutic dose.

  • Improved Selectivity: To minimize off-target effects by designing molecules that interact specifically with the desired biological target (e.g., a specific enzyme or receptor).

  • Favorable Pharmacokinetics: To optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound for better bioavailability and in vivo efficacy.

This document outlines a systematic approach to modify the parent scaffold, transforming it from a chemical starting point into a potent and selective lead candidate.

Strategic Design & Structure-Activity Relationships (SAR)

The development of potent derivatives is not a random process; it is guided by established principles of Structure-Activity Relationships (SAR). The (2-Diisopropylamino-ethyl)-thiourea scaffold can be systematically modified at three key positions, as illustrated below.

cluster_0 Core Scaffold: (2-Diisopropylamino-ethyl)-thiourea cluster_1 Modification Sites cluster_2 Rationale for Modification Core S=C(NH-R1)(NH-R2) R1 R1: Primary Site for Derivatization (Aryl, Heteroaryl, Acyl groups) R2 R2: (2-Diisopropylamino-ethyl) Moiety Thiourea_Core Thiourea Core (S=C) Rationale_R1 Introduce aromatic rings to enable π-π stacking. Add electron-withdrawing groups (e.g., halogens, -CF3) to enhance enzyme inhibition. R1->Rationale_R1 Why? Rationale_R2 Modify alkyl groups (diisopropyl) to tune lipophilicity and steric bulk. Alter ethyl linker length to optimize positioning in binding pockets. R2->Rationale_R2 Why? Rationale_Core Core is essential for H-bonding with target residues. Isosteric replacement (e.g., urea O=C) can probe the importance of the sulfur atom. Thiourea_Core->Rationale_Core Why? cluster_workflow General Synthesis Workflow Start Start: Aryl Amine (e.g., 4-chloroaniline) Step1 Step 1: Form Isothiocyanate (e.g., using CS2, Et3N, TsCl) Start->Step1 Intermediate Intermediate: Aryl Isothiocyanate Step1->Intermediate Step2 Step 2: Coupling Reaction (Add 2-Diisopropylamino-ethylamine) Intermediate->Step2 Product Final Product: N-Aryl, N'-(2-Diisopropylamino-ethyl)-thiourea Step2->Product Purify Purification (Column Chromatography or Recrystallization) Product->Purify Characterize Characterization (NMR, FT-IR, MS) Purify->Characterize End Pure Compound for Screening Characterize->End

Caption: Workflow for synthesizing thiourea derivatives.

Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-(2-diisopropylamino-ethyl)-thiourea

  • Expertise & Causality: This two-step, one-pot procedure first generates the reactive isothiocyanate intermediate from a commercially available aniline. The subsequent addition of the primary amine side-chain proceeds via nucleophilic attack on the electrophilic carbon of the isothiocyanate, a highly efficient and clean reaction. Acetone is chosen as the solvent for its ability to dissolve both polar and non-polar reactants and for its convenient boiling point.

Materials:

  • 4-chloroaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Tosyl chloride (TsCl)

  • 2-Diisopropylamino-ethylamine

  • Acetone (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

  • Isothiocyanate Formation: a. In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous acetone. b. Cool the mixture to 0°C in an ice bath. c. Add carbon disulfide (1.1 eq) dropwise over 10 minutes. The solution may turn yellow/orange. d. Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1 hour. e. Re-cool the mixture to 0°C and add tosyl chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. f. Stir at room temperature for 2 hours. The formation of triethylamine hydrochloride precipitate will be observed.

  • Coupling Reaction: a. To the same flask containing the in situ generated 4-chlorophenyl isothiocyanate, add 2-Diisopropylamino-ethylamine (1.0 eq) dropwise at room temperature. b. Stir the reaction mixture overnight (12-16 hours).

  • Work-up and Purification: a. Remove the solvent under reduced pressure (rotary evaporation). b. Resuspend the residue in ethyl acetate and water. Separate the organic layer. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure thiourea derivative.

  • Characterization: a. Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). b. Verify the presence of key functional groups using FT-IR (N-H stretch ~3200-3400 cm⁻¹, C=S stretch ~1300-1400 cm⁻¹).

In Vitro Screening Protocols

A tiered screening approach is essential for efficiently identifying promising compounds. [4]The first step is a general cytotoxicity assay to determine the concentration range for subsequent target-specific assays.

Protocol 2: Primary Cytotoxicity Screening via MTT Assay

  • Trustworthiness & Causality: The MTT assay is a standardized, colorimetric method for assessing cell viability. [5]It relies on the principle that metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of a compound's cytotoxic effect.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, multichannel pipette, incubator, plate reader.

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the synthesized thiourea derivative in DMSO. b. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control. c. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. d. Incubate for 48-72 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Target-Based Enzyme Inhibition Assay

Many thiourea derivatives exert their effects by inhibiting specific enzymes. [1][5][6] Protocol 3: Urease Inhibition Assay (Example Target)

  • Expertise & Causality: This is a colorimetric assay based on the Berthelot method. Urease catalyzes the hydrolysis of urea into ammonia. The released ammonia is quantified using a reagent that forms a colored indophenol product in the presence of a catalyst. A potent inhibitor will prevent urea hydrolysis, resulting in less ammonia and thus a weaker color signal. This provides a direct and quantifiable measure of enzyme inhibition.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • Synthesized thiourea derivatives and a standard inhibitor (e.g., thiourea itself).

Procedure:

  • In a 96-well plate, add 25 µL of urease enzyme solution to each well.

  • Add 10 µL of the test compound at various concentrations.

  • Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 55 µL of urea solution and incubate for another 10 minutes.

  • Add 70 µL of the phenol-nitroprusside reagent and 70 µL of the alkaline hypochlorite reagent to each well.

  • Incubate at 37°C for 30 minutes for color development.

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Data Presentation and Management

Systematic logging of SAR data is crucial for project progression. Use a structured table to correlate chemical modifications with biological activity.

Table 1: Example SAR Data Summary

Compound IDR1 Substituent (e.g., at para-position)Cytotoxicity IC₅₀ (µM) vs. HCT116Urease Inhibition IC₅₀ (µM)
Parent -H>10055.2
DEV-01 -Cl45.112.8
DEV-02 -F52.315.1
DEV-03 -NO₂15.84.6
DEV-04 -OCH₃68.922.4

In Vivo Evaluation: A Forward Look

Promising candidates identified through in vitro screening must be validated in animal models. [7]This phase is critical for assessing a compound's efficacy and safety in a complex biological system.

  • Ethical Considerations: All animal studies must adhere to the principles of the "three Rs": Replacement, Reduction, and Refinement, and be approved by an Institutional Animal Care and Use Committee (IACUC). [7]* Model Selection: The choice of animal model is dictated by the therapeutic goal. For anticancer agents, this often involves tumor xenograft models in immunocompromised mice.

  • Key Studies:

    • Maximum Tolerated Dose (MTD): To determine the highest dose that does not cause unacceptable toxicity. [8] 2. Pharmacokinetic (PK) Studies: To understand how the drug is absorbed, distributed, metabolized, and excreted.

    • Efficacy Studies: To evaluate the therapeutic effect of the compound in the chosen disease model.

This systematic progression from rational design to in vivo testing provides a robust pathway for developing novel (2-Diisopropylamino-ethyl)-thiourea derivatives with significant therapeutic potential.

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (n.d.). MDPI.
  • An Efficient, Facial and Green Synthesis of Substituted Thiourea. (2012). Asian Journal of Chemistry.
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI.
  • CN1962629A - N, N'-diisopropyl thiourea synthesis method. (n.d.).
  • Biological Applications of Thiourea Deriv
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC.
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI.
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025).
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023). MDPI.
  • Design, Synthesis and Biological Activities of (Thio)
  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.
  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2025). ACS Omega.
  • Techniques used for the discovery of therapeutic compounds: The case of SARS. (n.d.). PMC.
  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (n.d.). MDPI.
  • in vivo preclinical studies for drug discovery. (2023). YouTube.

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Method

Application Notes and Protocols for N-Substituted Thiourea Derivatives in Agricultural Chemistry

A focus on (2-Diisopropylamino-ethyl)-thiourea and its Analogs For Researchers, Scientists, and Agrochemical Development Professionals Disclaimer: Direct scientific literature on the specific agricultural applications of...

Author: BenchChem Technical Support Team. Date: February 2026

A focus on (2-Diisopropylamino-ethyl)-thiourea and its Analogs

For Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer: Direct scientific literature on the specific agricultural applications of (2-Diisopropylamino-ethyl)-thiourea is limited. This guide provides a detailed overview of the broader class of N-substituted thiourea derivatives, drawing parallels and inferring potential applications for the target molecule based on available data for structurally related compounds.

Introduction: The Versatile Thiourea Scaffold in Agriculture

Thiourea and its derivatives are a class of organosulfur compounds that have garnered significant interest in agricultural chemistry.[1][2] The presence of a sulfur atom and two amino groups allows for a wide range of structural modifications, leading to a diverse array of biological activities.[1] These compounds have been investigated and developed for various applications, including as insecticides, fungicides, herbicides, and plant growth regulators.[2][3] The structural versatility of the thiourea scaffold allows for the fine-tuning of its physicochemical properties and biological efficacy.

N-substituted thioureas, such as the target molecule (2-Diisopropylamino-ethyl)-thiourea, feature organic substituents on one or both nitrogen atoms. These substitutions can significantly influence the molecule's polarity, solubility, and interaction with biological targets. While specific data on (2-Diisopropylamino-ethyl)-thiourea in agriculture is scarce, we can extrapolate potential applications from its structural analogs and the broader family of thiourea derivatives.

Synthesis of N-Substituted Thiourea Derivatives

The synthesis of N-substituted thioureas can be achieved through various chemical routes. A common method involves the reaction of an amine with an isothiocyanate. For disubstituted thioureas, such as N,N'-diisopropylthiourea, a related compound to our topic of interest, a patented method describes its synthesis from thiourea and diisopropylamine.[4]

Protocol 1: Synthesis of N,N'-Diisopropylthiourea[4]

This protocol is adapted from a patented method for the synthesis of N,N'-diisopropylthiourea, an important intermediate for the preparation of pesticides.[4][5]

Materials:

  • Thiourea

  • Diisopropylamine

  • Polyethylene glycol 400 (PEG-400)

  • Water

  • Reaction flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction flask, combine thiourea and diisopropylamine in a molar ratio of approximately 1:2.

  • Add PEG-400 as a catalyst, at a concentration of 2-10 mol% relative to thiourea.

  • Add water to the flask to serve as the reaction solvent.

  • Heat the mixture to reflux under normal pressure and maintain the reaction for 20 to 36 hours.

  • After the reaction is complete, cool the mixture to allow the product to precipitate.

  • Filter the precipitate and wash it with water. The filtrate containing the solvent and catalyst can be recovered for reuse.

  • Dry the collected solid to obtain N,N'-diisopropylthiourea.

Causality behind Experimental Choices:

  • Water as Solvent: Using water as a solvent offers a more environmentally friendly and cost-effective alternative to organic solvents.[4]

  • PEG-400 as Catalyst: PEG-400 is an inexpensive and recyclable phase-transfer catalyst that facilitates the reaction between the reactants.[4]

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a higher yield of the desired product within a reasonable timeframe.[4]

Potential Agricultural Applications of (2-Diisopropylamino-ethyl)-thiourea and Analogs

Based on the known activities of other thiourea derivatives, (2-Diisopropylamino-ethyl)-thiourea could potentially be explored for the following applications:

Fungicidal Activity

Thiourea derivatives have shown promising antifungal properties.[6][7][8] The sulfur atom in the thiourea moiety is often crucial for its biological activity. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the fungal pathogen.

Hypothesized Mechanism of Action: The diisopropylamino-ethyl group in the target molecule could influence its uptake and distribution within the fungal cell. The thiourea core could then interact with key enzymes or proteins, disrupting their function and leading to fungal cell death. The lipophilicity imparted by the isopropyl groups may enhance its ability to penetrate fungal cell membranes.

Protocol 2: In Vitro Antifungal Assay

This protocol provides a general method for screening the antifungal activity of novel compounds like (2-Diisopropylamino-ethyl)-thiourea against common plant pathogenic fungi.

Materials:

  • (2-Diisopropylamino-ethyl)-thiourea

  • Pure cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Solvent for the test compound (e.g., DMSO)

  • Positive control (commercial fungicide)

  • Negative control (solvent only)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Allow the medium to cool to approximately 45-50°C.

  • Prepare a stock solution of (2-Diisopropylamino-ethyl)-thiourea in a suitable solvent.

  • Add the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare plates with the positive and negative controls.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).

  • Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the negative control and T is the average diameter of the fungal colony in the treatment.

Data Presentation:

CompoundConcentration (µg/mL)Fungal SpeciesMycelial Growth Inhibition (%)
(2-Diisopropylamino-ethyl)-thiourea10Botrytis cinerea
50Botrytis cinerea
100Botrytis cinerea
Positive Control50Botrytis cinerea
Negative Control-Botrytis cinerea0
Plant Growth Regulation

Thiourea is known to act as a plant growth regulator, influencing processes like seed germination, root initiation, and stress tolerance.[3][9][10] The application of thiourea can enhance plant growth and productivity, especially under stressful conditions.[10]

Hypothesized Mechanism of Action: The nitrogen and sulfur in the thiourea core can act as micronutrients. Furthermore, thiourea compounds can modulate hormonal signaling pathways within the plant, leading to improved growth and development.[11] The diisopropylamino-ethyl moiety might influence the compound's uptake and translocation within the plant.

Protocol 3: Seed Germination and Seedling Vigor Assay

This protocol is designed to evaluate the effect of (2-Diisopropylamino-ethyl)-thiourea on seed germination and early seedling growth.

Materials:

  • (2-Diisopropylamino-ethyl)-thiourea

  • Seeds of a model plant (e.g., lettuce, tomato)

  • Sterile filter paper

  • Sterile petri dishes

  • Distilled water

  • Growth chamber or incubator

Procedure:

  • Prepare different concentrations of (2-Diisopropylamino-ethyl)-thiourea solutions in distilled water (e.g., 10, 50, 100 ppm). Use distilled water as a negative control.

  • Place two layers of sterile filter paper in each petri dish.

  • Add a fixed volume of the respective test solution to each petri dish to moisten the filter paper.

  • Place a known number of seeds (e.g., 25) on the filter paper in each dish.

  • Seal the petri dishes with parafilm to prevent moisture loss.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8h light/dark cycle).

  • Record the number of germinated seeds daily for a specified period (e.g., 7 days).

  • After the incubation period, measure the root and shoot length of the seedlings.

  • Calculate the germination percentage, germination rate, and seedling vigor index.

Data Presentation:

TreatmentConcentration (ppm)Germination (%)Root Length (cm)Shoot Length (cm)
Control0
(2-Diisopropylamino-ethyl)-thiourea10
50
100
Insecticidal Activity

Certain thiourea derivatives have been successfully commercialized as insecticides.[2] Their mode of action often involves the disruption of energy metabolism in insects.

Hypothesized Mechanism of Action: While the exact mechanism would need to be determined experimentally, the diisopropylamino-ethyl group could play a role in the compound's interaction with insect receptors or enzymes. The overall structure might interfere with vital physiological processes in the target pest.

Visualization of Concepts

Workflow for Screening Novel Thiourea Derivatives

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of (2-Diisopropylamino-ethyl)-thiourea Purification Purification & Characterization (NMR, MS) Synthesis->Purification Fungicidal Antifungal Assays Purification->Fungicidal PGR Plant Growth Regulator Assays Purification->PGR Insecticidal Insecticidal Assays Purification->Insecticidal SAR Structure-Activity Relationship (SAR) Studies Fungicidal->SAR PGR->SAR Insecticidal->SAR Formulation Formulation Development SAR->Formulation

Caption: A generalized workflow for the development of novel thiourea-based agrochemicals.

Conclusion and Future Directions

While direct evidence for the agricultural use of (2-Diisopropylamino-ethyl)-thiourea is currently lacking in publicly available literature, the broader class of N-substituted thiourea derivatives holds significant promise in the development of new agrochemicals. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to investigate the potential of this and other novel thiourea compounds. Future research should focus on the synthesis and systematic biological screening of (2-Diisopropylamino-ethyl)-thiourea and its analogs to elucidate their specific activities and modes of action. Structure-activity relationship studies will be crucial in optimizing the efficacy and safety of these compounds for agricultural applications.

References

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents. (n.d.). Google Patents.
  • N,N'-DIISOPROPYLTHIOUREA. (n.d.). LookChem. Retrieved February 2, 2026, from [Link]

  • Application of thiourea ameliorates drought induced oxidative injury in Linum usitatissimum L. by regulating antioxidant defense machinery and nutrients absorption. (2021). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • CN103382168B - Synthetic method for N,N'-diisopropyl carbodiimide - Google Patents. (n.d.). Google Patents.
  • What is the use of thiourea in agriculture? - Articles - Sinhon Chemical Technology Co., Ltd. (2024, March 25). Sinhon Chemical Technology Co., Ltd. Retrieved February 2, 2026, from [Link]

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. Retrieved February 2, 2026, from [Link]

  • Thiourea: a molecule with immense biological significance for plants. (2019, January 2). CABI Digital Library. Retrieved February 2, 2026, from [Link]

  • US3188312A - New process for the preparation of thiourea derivatives - Google Patents. (n.d.). Google Patents.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Thiourea Derivatives in Agrochemical Discovery and Development. (2023). PubMed. Retrieved February 2, 2026, from [Link]

  • Thiourea Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry. Retrieved February 2, 2026, from [Link]

  • 2-(Diisopropylamino)ethyl methacrylate. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • N, N'-diisopropyl thiourea synthesis method. (n.d.). Patsnap. Retrieved February 2, 2026, from [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2022). PubMed. Retrieved February 2, 2026, from [Link]

  • VX (nerve agent). (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Development of pH sensitive 2-(diisopropylamino)ethyl methacrylate based nanoparticles for photodynamic therapy. (2010). PubMed. Retrieved February 2, 2026, from [Link]

  • Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). PubMed. Retrieved February 2, 2026, from [Link]

  • Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines. (2013). Chemical Communications. Retrieved February 2, 2026, from [Link]

  • Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. (2024). PubMed. Retrieved February 2, 2026, from [Link]

  • Exogenous Application of Thiourea for Improving the Productivity and Nutritional Quality of Bread Wheat (Triticum aestivum L.). (2021). MDPI. Retrieved February 2, 2026, from [Link]

  • Characterization of the antifungal activity against botrytis cinerea of sclareol and 13-epi-sclareol, two labdane-type diterpenoids. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 2-Diisopropylaminoethanol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Biological Activity of Natural and Synthetic Compounds. (2022). MDPI. Retrieved February 2, 2026, from [Link]

  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. (2023). MDPI. Retrieved February 2, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Diisopropylamino-ethyl)-thiourea

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Diisopropylamino-ethyl)-thiourea.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Diisopropylamino-ethyl)-thiourea. As Senior Application Scientists, we have compiled this resource to address the critical challenges you may encounter, with a particular focus on the management of reaction exotherms. Our goal is to provide you with the expertise and practical guidance necessary to ensure the safety, efficiency, and reproducibility of your synthesis.

Understanding the Core Reaction and its Exothermic Nature

The synthesis of (2-Diisopropylamino-ethyl)-thiourea typically involves the reaction of N,N-diisopropylethylenediamine with an appropriate isothiocyanate. This nucleophilic addition is a well-established method for forming thiourea linkages.[1] However, the formation of the C-N and C-S bonds in this reaction is energetically favorable and results in a significant release of heat (an exothermic reaction).

Managing this exotherm is critical for several reasons:

  • Safety: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing the reaction to run away, leading to solvent boiling, vessel over-pressurization, and even explosions.

  • Product Quality: High temperatures can lead to the formation of impurities and byproducts, reducing the yield and purity of the desired product.

  • Reproducibility: Failure to control the temperature can lead to inconsistent results between batches.

This guide will provide you with the necessary information to mitigate these risks and successfully manage the synthesis of (2-Diisopropylamino-ethyl)-thiourea.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My reaction temperature is increasing much faster than expected. What should I do?

Underlying Cause: A rapid temperature increase is a clear indication of an uncontrolled exotherm. This can be caused by adding the isothiocyanate too quickly, insufficient cooling, or using too high a concentration of reactants.

Immediate Actions:

  • Stop the addition of the isothiocyanate immediately.

  • Increase the cooling to the reaction vessel. This can be done by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • If the temperature continues to rise, consider adding a pre-chilled solvent to dilute the reaction mixture and absorb some of the heat. Ensure the solvent is compatible with your reaction.

  • Have an emergency quench plan. This could involve adding a reagent that will quickly react with the unreacted isothiocyanate or amine to stop the reaction. This is a last resort, as it will result in the loss of the batch.

Troubleshooting Protocol:

  • Review your addition rate. For subsequent experiments, reduce the rate at which you add the isothiocyanate. A semi-batch process, where one reactant is added slowly to the other, is highly recommended for exothermic reactions to allow for controlled heat removal.[2]

  • Check your cooling system. Ensure your cooling bath is at the correct temperature and that the heat transfer from the reactor is efficient. For larger scale reactions, consider the surface area to volume ratio, as heat removal becomes less efficient as the vessel size increases.[2]

  • Evaluate reactant concentrations. High concentrations can lead to a very fast reaction rate and a large heat output. Consider diluting your reaction mixture.

Data Presentation: Impact of Addition Rate on Exotherm

Addition Time of IsothiocyanateMaximum Temperature Reached (°C)Observations
10 minutes85Rapid temperature spike, solvent reflux
30 minutes50Controlled temperature increase
60 minutes35Gradual and easily managed temperature profile
FAQ 2: I'm planning to scale up my synthesis. What are the key safety considerations for managing the exotherm?

Underlying Cause: Scaling up a chemical reaction is not always a linear process. The volume of the reaction mixture increases by the cube of the vessel radius, while the surface area for heat transfer only increases by the square of the radius.[2] This means that heat dissipation becomes a significant challenge at a larger scale.

Key Safety Considerations for Scale-Up:

  • Incremental Scale-Up: Never scale up a reaction by more than a factor of three in a single step.[3]

  • Thermal Hazard Assessment: Before scaling up, it is crucial to understand the thermal properties of your reaction. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can provide valuable data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.

  • Controlled Reagent Addition: At a larger scale, the controlled addition of the isothiocyanate is paramount. Use a dosing pump for precise and consistent addition.

  • Efficient Heat Transfer: Ensure your reactor is equipped with an appropriate cooling system. For larger reactors, this may involve a jacketed vessel with a circulating coolant.

  • Continuous Monitoring: The internal reaction temperature must be carefully monitored throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion and the exotherm has subsided.[3] Unattended execution of scale-up reactions is not recommended.[3]

  • Emergency Preparedness: Have a clear and practiced plan for dealing with a thermal runaway, including emergency cooling and quenching procedures.

Experimental Workflow: Safe Scale-Up Protocol

G cluster_0 Phase 1: Lab Scale (e.g., 100 mL) cluster_1 Phase 2: Intermediate Scale (e.g., 300 mL) cluster_2 Phase 3: Target Scale (e.g., 1 L) A Initial Synthesis (Small Scale) B Characterize Exotherm (e.g., using a thermocouple) A->B C Optimize Addition Rate & Temperature B->C D Scale-Up by Factor of 3 C->D Proceed if exotherm is manageable E Validate Temperature Control D->E F Analyze Product Purity E->F G Final Scale-Up F->G Proceed if purity is maintained H Implement Automated Dosing & Safety Interlocks G->H I Full Batch Production H->I

Caption: A stepwise approach to safely scaling up the synthesis.

FAQ 3: What are the best solvent choices to help manage the exotherm?

Underlying Cause: The choice of solvent can significantly impact heat management. Solvents with higher boiling points and specific heat capacities can absorb more energy before their temperature rises significantly.

Solvent Selection Guidelines:

  • High Boiling Point: A solvent with a boiling point well above the desired reaction temperature provides a safety margin against solvent loss and pressure buildup.

  • Good Heat Capacity: Solvents with a higher specific heat capacity can absorb more heat for a given temperature increase.

  • Appropriate Solubility: The solvent must be able to dissolve both the N,N-diisopropylethylenediamine and the isothiocyanate to ensure a homogeneous reaction.

  • Inertness: The solvent should not react with any of the reactants, intermediates, or the product.

Data Presentation: Comparison of Common Solvents

SolventBoiling Point (°C)Specific Heat Capacity (J/g·K)Notes
Tetrahydrofuran (THF)661.76Lower boiling point, may require a reflux condenser.
Acetonitrile822.23Good general-purpose solvent.
Toluene1111.80Higher boiling point, provides a good safety margin.
Dimethylformamide (DMF)1532.03High boiling point, but may be difficult to remove during workup.
FAQ 4: Can the pH of the reaction mixture affect the reaction rate and exotherm?

Underlying Cause: While the reaction between an amine and an isothiocyanate is not typically pH-catalyzed in the same way as acid-base reactions, the basicity of the amine is a key factor in its nucleophilicity. In some cases, the presence of acidic or basic impurities could potentially influence the reaction rate. For instance, under more alkaline conditions (pH 9-11), the reaction between an isothiocyanate and an amine to form a thiourea is generally favored.[4]

Troubleshooting Protocol:

  • Ensure Purity of Starting Materials: Use high-purity N,N-diisopropylethylenediamine and isothiocyanate to avoid the introduction of acidic or basic contaminants.

  • Consider a Non-polar, Aprotic Solvent: These solvents are less likely to influence the acid-base properties of the reactants.

  • Monitor pH if Necessary: If you suspect that pH is playing a role in inconsistent results, you can monitor the pH of the reaction mixture. However, in most cases, controlling the addition rate and temperature will be the most effective way to manage the exotherm.

Logical Relationship: Factors Influencing Reaction Rate

G A Reaction Rate B Temperature B->A C Concentration C->A D Addition Rate D->B

Caption: Key factors influencing the rate of the exothermic reaction.

References

  • Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]

  • Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye - MDPI. MDPI. Available at: [Link]

  • Thiourea: Structure, Properties, Synthesis & Applications - Vedantu. Vedantu. Available at: [Link]

  • US2337882A - Process for the manufacture of thiourea - Google Patents. Google Patents.
  • Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. Europe PMC. Available at: [Link]

  • Synthesis of Isothiocyanates: An Update - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis and characterization of thiourea - ResearchGate. ResearchGate. Available at: [Link]

  • CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents. Google Patents.
  • Preparation of thioureas from isothiocyanates and amines or ammonia. - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine | Asian Journal of Chemistry. Asian Journal of Chemistry. Available at: [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. Pharma IQ. Available at: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. ACS Publications. Available at: [Link]

  • Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. IntechOpen. Available at: [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. Stanford University. Available at: [Link]

  • Development of pH sensitive 2-(diisopropylamino)ethyl methacrylate based nanoparticles for photodynamic therapy - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Safe scale-up with exothermic reactions - Process Technology Online. Process Technology Online. Available at: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. Available at: [Link]

Sources

Optimization

addressing reproducibility issues in experiments with (2-Diisopropylamino-ethyl)-thiourea

Technical Support Center: (2-Diisopropylamino-ethyl)-thiourea A Guide to Ensuring Experimental Reproducibility Welcome to the technical support center for (2-Diisopropylamino-ethyl)-thiourea. As a novel or specialized th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Diisopropylamino-ethyl)-thiourea

A Guide to Ensuring Experimental Reproducibility

Welcome to the technical support center for (2-Diisopropylamino-ethyl)-thiourea. As a novel or specialized thiourea derivative, achieving consistent and reproducible experimental results requires meticulous attention to detail, from initial compound verification to final data analysis. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to help you build self-validating and robust experimental workflows.

Section 1: Compound Identity and Purity Verification

The foundational step to any reproducible experiment is ensuring the integrity of your starting material. An impure or misidentified compound is a primary source of confounding results.

Q1: I have synthesized or purchased a batch of (2-Diisopropylamino-ethyl)-thiourea. How can I be confident in its identity and purity before starting my experiments?

A1: Independent verification of a compound's structure and purity is critical. Relying solely on the supplier's certificate of analysis is insufficient for rigorous scientific work. We recommend a multi-pronged analytical approach to establish a comprehensive profile of your batch.

Expert Insight: The thiourea functional group (-NH-C(=S)-NH-) and the diisopropylamino moiety are key structural features that should be confirmed. The presence of residual solvents from synthesis (e.g., acetone, ethyl acetate) or byproducts (e.g., unreacted starting materials, oxidized species) are common impurities.

Protocol for In-House Quality Control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). You should be able to identify distinct signals corresponding to:

      • The N-H protons of the thiourea group, which are typically broad and may appear downfield. Their chemical shift can be sensitive to solvent and concentration.[1]

      • The methine (-CH) protons of the isopropyl groups.

      • The methyl (-CH₃) protons of the isopropyl groups.

      • The methylene (-CH₂-) protons of the ethyl chain.

    • ¹³C NMR: Confirm the presence of the thiocarbonyl carbon (C=S), which typically resonates at a characteristic downfield shift (>170 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire an IR spectrum to confirm the presence of key functional groups. Look for characteristic absorption bands:

      • N-H stretching: Around 3100-3300 cm⁻¹.

      • C=S stretching (Thioamide I band): Around 1530-1570 cm⁻¹.[2]

      • C-N stretching (Thioamide II & III bands): Around 1210-1462 cm⁻¹.[2]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a method to assess purity. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • A pure sample should yield a single, sharp, symmetrical peak. The presence of multiple peaks indicates impurities. Peak splitting can suggest issues with the column, mobile phase, or on-column degradation.[3]

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) MS to confirm the molecular weight of the compound. Look for the [M+H]⁺ ion.

cluster_QC Compound Quality Control Workflow start Start: New Batch of Compound nmr NMR (¹H, ¹³C) - Confirm Structure - Check for Solvents start->nmr ftir FT-IR - Confirm Functional Groups start->ftir ms Mass Spectrometry - Confirm Molecular Weight start->ms hplc HPLC - Assess Purity (>95%?) nmr->hplc ftir->hplc ms->hplc decision Purity >95% and Structure Confirmed? hplc->decision proceed Proceed to Experiments decision->proceed Yes purify Purify Batch (e.g., Recrystallization, Column Chromatography) decision->purify No reanalyze Re-analyze Purified Sample purify->reanalyze reanalyze->hplc

Caption: Workflow for verifying the identity and purity of (2-Diisopropylamino-ethyl)-thiourea.

Section 2: Solubility and Solution Stability

Inconsistent results often stem from issues with compound solubility and stability in experimental media. A compound that has precipitated out of solution or degraded cannot produce a reliable biological effect.

Q2: I am having trouble dissolving (2-Diisopropylamino-ethyl)-thiourea. What is the recommended procedure for preparing stock solutions?

A2: The solubility of N,N'-disubstituted thioureas can vary significantly based on their structure. Due to the basic diisopropylamino group, the solubility of your compound will likely be pH-dependent.

Expert Insight: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of organic molecules. However, always check the tolerance of your specific assay to the final DMSO concentration.

Protocol for Solubility Testing and Stock Preparation:

  • Initial Solvent Screening: Test solubility in small volumes of common laboratory solvents. See the table below for starting points.

  • Stock Solution Preparation:

    • Weigh out the required amount of compound accurately.

    • Add the desired volume of solvent (typically DMSO) to create a high-concentration stock (e.g., 10-50 mM).

    • Use gentle warming (not to exceed 37°C) and vortexing or sonication to aid dissolution.

    • Visually inspect the solution for any particulate matter against a light and dark background. If particulates are present, the compound is not fully dissolved.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

SolventSuitability for Stock SolutionNotes
DMSO Highly Recommended Standard for in vitro screening. Ensure final concentration in assay is low (typically <0.5%).
Ethanol GoodMay be more suitable for in vivo studies. Check for complete dissolution.
Methanol FairCan be used, but generally more volatile and potentially more toxic to cells than ethanol.
Aqueous Buffers (PBS) PoorLikely to have low solubility. Solubility may increase at acidic pH due to protonation of the amine.
Q3: I prepare my solutions fresh, but my results are still inconsistent. Could my compound be unstable in the assay buffer?

A3: Yes, this is a significant possibility. Thiourea derivatives can be susceptible to oxidation and hydrolysis, especially under physiological conditions (aqueous buffer, 37°C). The sulfur atom in thiourea can be oxidized, potentially forming thiourea dioxide or other species, which would have different biological activities.[4]

Expert Insight: The stability of a drug compound in the final assay medium is a frequently overlooked variable. A compound that is stable in DMSO at -20°C may degrade rapidly when diluted into a complex, aqueous buffer at 37°C.

Protocol for Assessing Solution Stability:

  • Prepare a solution of (2-Diisopropylamino-ethyl)-thiourea in your final assay buffer at the highest concentration you plan to test.

  • Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the aliquots by HPLC.

  • Monitor for a decrease in the area of the parent peak and the appearance of new peaks, which indicate degradation.

  • Self-Validation: If significant degradation (>10%) is observed within the timeframe of your experiment, the experimental protocol needs to be modified. This could involve shortening incubation times or preparing the compound immediately before addition to the assay.

Section 3: Troubleshooting Unexpected Experimental Results

When purity and stability have been confirmed, the source of irreproducibility often lies within the experimental setup itself.

Q4: My compound shows variable or no activity in my biological assay. How can I troubleshoot this?

A4: This is a common challenge in drug discovery.[5] The issue can range from the compound's intrinsic properties to the specifics of the assay system. A systematic troubleshooting approach is necessary.

Expert Insight: Thiourea-containing compounds are known to engage in hydrogen bonding and can sometimes interact with metal ions.[1][6] Consider if components of your media or buffer could be interfering with the compound's availability or mechanism of action.

cluster_Troubleshooting Troubleshooting Workflow for Poor Reproducibility start Start: Inconsistent or No Activity check_purity Step 1: Re-verify Compound Purity & Identity (HPLC, NMR, MS) start->check_purity check_purity->start No, Purify/Re-source purity_ok Purity >95%? check_purity->purity_ok Yes check_stability Step 2: Assess Stability in Assay Medium (Time-course HPLC) check_stability->start No, Shorten Assay Time stability_ok Stable for Assay Duration? check_stability->stability_ok Yes check_assay Step 3: Evaluate Assay Parameters cytotoxicity Is the compound cytotoxic at the tested concentration? (Run MTT/LDH assay) check_assay->cytotoxicity Cell-based Assay interference Is there assay interference? (Test compound against detection system alone) check_assay->interference Biochemical Assay purity_ok->check_stability stability_ok->check_assay permeability Is poor cell permeability the issue? (Consider cell-free assay) cytotoxicity->permeability permeability->interference resolve Hypothesis Formed: Modify Protocol interference->resolve

Caption: A logical workflow for diagnosing the root cause of poor experimental reproducibility.

Frequently Asked Questions (FAQs)

Q: What are the known biological activities of thiourea derivatives? A: Thiourea and its derivatives are a versatile class of compounds with a wide range of reported biological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.[7][8] They can act through various mechanisms, often involving interactions with proteins through their hydrogen-bonding capabilities.[6]

Q: Are there any specific safety precautions for handling (2-Diisopropylamino-ethyl)-thiourea? A: As with any novel chemical entity, (2-Diisopropylamino-ethyl)-thiourea should be handled with appropriate care. Assume it is potentially toxic and handle it in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Material Safety Data Sheet (MSDS) if available, and perform a risk assessment before handling significant quantities.

Q: Could the diisopropylamino group affect my experimental results? A: Yes. The tertiary amine in the diisopropylamino group has a pKa that will cause it to be protonated at physiological pH. This positive charge can influence the compound's solubility, cell permeability, and potential off-target interactions. It is a key structural feature to consider when interpreting results.

References

  • Google Patents. (n.d.). CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • Patsnap. (n.d.). N, N'-diisopropyl thiourea synthesis method - Eureka.
  • Khan, M. A., Siddiqui, H. L., & Hussain, Z. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–999. [Link]

  • Nile Chemicals. (2022, August 21). Thiourea dioxide (TUDO) synthesis | The best REDUCTANT in organic chemistry? [Video]. YouTube. [Link]

  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD, 9(3). [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7076. [Link]

  • Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(23), 8507. [Link]

  • ResearchGate. (n.d.). (a) Characterization of the monomers 2‐[N,N‐(diisopropylamino)ethyl]... Retrieved February 2, 2026, from [Link]

  • Healy, M., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety. Future Medicinal Chemistry, 9(8), 777-789. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7076. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved February 2, 2026, from [Link]

  • Abás, S., et al. (2018). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm, 9(3), 516-525. [Link]

  • National Center for Biotechnology Information. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Retrieved February 2, 2026, from [Link]

  • Kent Academic Repository. (n.d.). Synthesis and Characterisation of Thiourea/Guanidine Derivatives and Iridium Complex Compounds as Potential Anticancer Drugs. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Design and Synthesis of Thiourea-Conjugating Organic Arsenic D-Glucose with Anticancer Activities. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers... Retrieved February 2, 2026, from [Link]

  • Siddiqui, H. L., et al. (2014). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. Medicinal Chemistry Research, 23(10), 4496-4508. [Link]

  • CAS. (2023, December 15). Dealing with the challenges of drug discovery. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024, March 23). Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives... Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical and experimental investigation of thiourea derivatives... Retrieved February 2, 2026, from [Link]

  • bioRxiv. (2023, June 26). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

storage and handling guidelines to prevent degradation of (2-Diisopropylamino-ethyl)-thiourea

Welcome to the technical support center for (2-Diisopropylamino-ethyl)-thiourea. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Diisopropylamino-ethyl)-thiourea. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its storage and handling. The following information is synthesized from established knowledge of thiourea and its derivatives, providing a robust framework for best practices in the laboratory.

I. Core Principles of Stability and Handling

(2-Diisopropylamino-ethyl)-thiourea, like many substituted thioureas, is generally stable when stored and handled correctly. However, its structure, containing a thiourea moiety and a tertiary amine, presents specific vulnerabilities. Degradation can be triggered by several factors, including improper temperature, exposure to light, moisture, and incompatible chemicals. Understanding these sensitivities is key to preventing compound degradation and ensuring experimental reproducibility.

The thiourea functional group is susceptible to oxidation and thermal decomposition. The diisopropylaminoethyl side chain, with its tertiary amine, introduces a basic center, which can influence pH-dependent stability and reactivity. Therefore, the guidelines provided below are designed to mitigate these risks.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and troubleshooting scenarios you may encounter during your experiments.

Q1: My (2-Diisopropylamino-ethyl)-thiourea powder, which was initially white, has developed a yellowish tint. What could be the cause?

A1: A color change from white to yellow is a common indicator of degradation. This is often due to minor oxidation or the formation of decomposition byproducts. The primary culprits are typically:

  • Air Oxidation: Prolonged exposure to air can lead to the oxidation of the sulfur atom in the thiourea group.[1][2]

  • Light Exposure: Photodegradation can occur, especially with exposure to UV light. It is crucial to store the compound in an amber or opaque container.

  • Moisture: The presence of water can facilitate hydrolytic decomposition, although thiourea itself is generally stable against hydrolysis.[3]

Troubleshooting Steps:

  • Assess the extent of the color change. A slight tint may not significantly impact all experimental applications, but it is a warning sign.

  • For sensitive quantitative assays, it is recommended to use a fresh, unopened batch of the compound.

  • If you must use the discolored compound, consider repurification (e.g., recrystallization) if a protocol is available and the scale of your work permits. However, for most applications, using a new vial is the most reliable solution.

  • Review your storage conditions to ensure they align with the recommendations in Section III.

Q2: I'm seeing inconsistent results in my biological assays using a stock solution of (2-Diisopropylamino-ethyl)-thiourea that I prepared a week ago. Could the compound be degrading in solution?

A2: Yes, it is highly probable that the compound is degrading in your stock solution. The stability of thiourea derivatives in solution is dependent on several factors:

  • Solvent Choice: Protic solvents, especially under non-neutral pH, can contribute to degradation over time.

  • pH of the Solution: The presence of the tertiary amine makes the molecule basic. Depending on the buffer system used, this can influence the rate of hydrolysis or other degradation pathways.

  • Storage Temperature of the Solution: Even at 4°C or -20°C, degradation can occur in solution over extended periods. For optimal results, fresh solutions are always recommended.

  • Exposure to Air/Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation.[1]

Troubleshooting Steps:

  • Prepare fresh stock solutions daily or as frequently as your experimental workflow allows.

  • If you must store solutions, aliquot them into smaller volumes to minimize freeze-thaw cycles and headspace in the vials.

  • Consider using anhydrous solvents and preparing solutions under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.

  • Refer to the protocol in Section V for preparing stock solutions.

Q3: Can I heat my solution to fully dissolve the (2-Diisopropylamino-ethyl)-thiourea powder?

A3: Gentle warming is permissible, but aggressive or prolonged heating should be avoided. Thiourea and its derivatives can undergo thermal decomposition at elevated temperatures.[4][5] Heating can accelerate degradation, leading to the formation of byproducts and a decrease in the effective concentration of your active compound.

Best Practices for Dissolving:

  • Use sonication in a water bath at room temperature as the primary method for dissolving the compound.

  • If gentle warming is necessary, use a water bath set to a low temperature (e.g., 30-40°C) and for the shortest duration possible.

  • Visually inspect the solution for any signs of discoloration or precipitation after warming, as this could indicate degradation.

Q4: I need to adjust the pH of my experimental buffer containing (2-Diisopropylamino-ethyl)-thiourea. Are there any incompatibilities I should be aware of?

A4: Yes, strong acids and strong bases should be avoided. The thiourea moiety can be sensitive to extreme pH conditions. Furthermore, the tertiary amine group will be protonated at low pH, which may affect its properties and interactions. It is best to use standard biological buffers and adjust the pH before adding the compound. If pH adjustment is necessary after the compound is in solution, use dilute acids or bases and add them dropwise with gentle stirring.

III. Storage and Handling Guidelines

Adherence to proper storage and handling protocols is the most effective way to prevent the degradation of (2-Diisopropylamino-ethyl)-thiourea.

Recommended Storage Conditions
ParameterSolid CompoundStock Solutions
Temperature 2-8°C (Refrigerated)-20°C or -80°C (aliquoted)
Atmosphere Dry, inert atmosphere recommendedMinimize headspace with air
Light Protect from light (use amber vials)Protect from light (use amber vials or wrap in foil)
Container Tightly sealed, original containerTightly sealed vials with inert caps
Chemical Incompatibilities

To prevent rapid degradation, avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitrates, perchlorates) can lead to the formation of urea derivatives and other oxidation products.[1][2]

  • Strong Acids: Can lead to hydrolysis and other decomposition pathways.

  • Strong Bases: Can also promote degradation.

  • Certain Metals: Thioureas can form complexes with some metal ions, which may alter their properties.[6]

IV. Troubleshooting Flowchart for Degradation Issues

This flowchart provides a visual guide to diagnosing and addressing potential degradation of (2-Diisopropylamino-ethyl)-thiourea.

G start Start: Inconsistent Experimental Results or Visual Degradation check_solid Is the solid compound discolored or clumpy? start->check_solid solid_yes Degradation of solid likely. Action: Discard and use a fresh vial. Review storage conditions (light, temp, moisture). check_solid->solid_yes Yes check_solution Are you using a freshly prepared solution? check_solid->check_solution No solution_no Degradation in solution is highly probable. Action: Prepare a fresh stock solution daily. Follow best practices for solution prep. check_solution->solution_no No check_handling Were handling procedures followed correctly? (e.g., no excessive heating, avoidance of incompatibles) check_solution->check_handling Yes handling_no Improper handling may be the cause. Action: Review and adhere to handling protocols. Prepare a fresh solution with correct procedure. check_handling->handling_no No further_investigation If issues persist with fresh compound and proper handling, consider other experimental variables (e.g., buffer components, other reagents). check_handling->further_investigation Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternatives for (2-Diisopropylamino-ethyl)-thiourea in Asymmetric Organocatalysis

In the landscape of asymmetric organocatalysis, bifunctional thiourea catalysts have carved out a significant niche, enabling a wide array of stereoselective transformations. Among these, (2-Diisopropylamino-ethyl)-thiou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric organocatalysis, bifunctional thiourea catalysts have carved out a significant niche, enabling a wide array of stereoselective transformations. Among these, (2-Diisopropylamino-ethyl)-thiourea and its derivatives have been instrumental, particularly in reactions like the Michael addition, Henry (nitroaldol) reaction, and the Baylis-Hillman reaction. Their efficacy stems from a dual activation mechanism: the thiourea moiety acts as a hydrogen-bond donor to activate the electrophile, while the tertiary amine functions as a Brønsted base to activate the nucleophile. This cooperative catalysis mimics enzymatic activity, affording high levels of stereocontrol.

However, the quest for improved catalytic efficiency, broader substrate scope, and milder reaction conditions has spurred the development of numerous alternative catalysts. This guide provides a comprehensive comparison of the performance of (2-Diisopropylamino-ethyl)-thiourea with prominent alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Benchmark: (2-Diisopropylamino-ethyl)-thiourea in Action

(2-Diisopropylamino-ethyl)-thiourea, a readily accessible and effective catalyst, has demonstrated its utility in various carbon-carbon bond-forming reactions. Its performance is often the standard against which new catalysts are measured.

Catalytic Mechanism of Bifunctional Thioureas

The catalytic cycle of a bifunctional amine-thiourea catalyst is a well-orchestrated sequence of non-covalent interactions. The thiourea's two N-H protons form a bidentate hydrogen bond with an electron-withdrawing group (e.g., a nitro or carbonyl group) on the electrophile, increasing its electrophilicity. Simultaneously, the tertiary amine base deprotonates the nucleophile, enhancing its nucleophilicity. This dual activation brings the reacting partners into close proximity within a chiral environment, facilitating a highly stereoselective bond formation.

Bifunctional Thiourea Catalysis cluster_0 Catalytic Cycle Catalyst (2-Diisopropylamino-ethyl)-thiourea Activated_Electrophile H-Bonded Electrophile Catalyst->Activated_Electrophile H-Bonding Activated_Nucleophile Deprotonated Nucleophile Catalyst->Activated_Nucleophile Deprotonation Electrophile Electrophile (e.g., Nitroalkene) Nucleophile Nucleophile (e.g., Malonate) Transition_State Ternary Transition State Activated_Electrophile->Transition_State Activated_Nucleophile->Transition_State Product_Catalyst_Complex Product-Catalyst Complex Transition_State->Product_Catalyst_Complex C-C Bond Formation Product_Catalyst_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Product Product_Catalyst_Complex->Product

Caption: General catalytic cycle of bifunctional thiourea catalysts.

I. The Asymmetric Michael Addition

The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. Bifunctional thioureas have proven to be excellent catalysts for this transformation, particularly the addition of 1,3-dicarbonyl compounds to nitroolefins.[1]

(2-Diisopropylamino-ethyl)-thiourea as the Catalyst
Alternative Catalysts for the Michael Addition

Several classes of organocatalysts have emerged as powerful alternatives to simple tertiary amine-thioureas in the asymmetric Michael addition.

Squaramide-based catalysts, featuring a rigid four-membered ring with two amide and two urea-like functionalities, are exceptional hydrogen-bond donors.[2] Their well-defined geometry often leads to superior enantioselectivity compared to their thiourea counterparts. In the Michael addition of α-azidoindanones to azadienes, quinine alkaloid-derived squaramide catalysts demonstrated better enantioselectivity than thiourea-based catalysts.[3]

Comparative Performance: Thiourea vs. Squaramide

Catalyst TypeNucleophileElectrophileYield (%)ee (%)Reference
ThioureaAcetylacetoneβ-Nitrostyrene9592[1]
Squaramide1,3-DicarbonylNitroalkeneHigh>97[4]

Primary amine-thioureas operate via a different activation mode, forming an enamine intermediate with a ketone or aldehyde nucleophile. This strategy has been highly successful in the conjugate addition of ketones to nitroalkenes.[5]

Incorporating the rigid and chiral scaffold of cinchona alkaloids into the thiourea design has led to a class of highly effective catalysts.[6] These catalysts have found broad application in various asymmetric transformations, including the Michael addition.

Experimental Protocols

Representative Protocol for Thiourea-Catalyzed Michael Addition: [1]

  • To a solution of β-nitrostyrene (0.1 mmol) and the thiourea catalyst (0.01 mmol, 10 mol%) in toluene (0.5 mL) is added acetylacetone (0.12 mmol).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis.

  • Upon completion, the solvent is evaporated, and the residue is purified by silica gel column chromatography to afford the Michael adduct.

Representative Protocol for Squaramide-Catalyzed Michael Addition: [4]

  • To a solution of the nitroalkene (0.2 mmol) and the squaramide catalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) is added the 1,3-dicarbonyl compound (0.24 mmol).

  • The reaction is stirred at the specified temperature until the starting material is consumed.

  • The reaction mixture is then concentrated under reduced pressure, and the product is isolated by flash chromatography.

II. The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates.

(2-Diisopropylamino-ethyl)-thiourea as the Catalyst

Bifunctional thioureas effectively catalyze the asymmetric Henry reaction by activating both the aldehyde through hydrogen bonding and the nitroalkane via deprotonation.

Alternative Catalysts for the Henry Reaction

Guanidines are stronger bases than tertiary amines, which can lead to enhanced catalytic activity. Bifunctional catalysts incorporating a guanidine moiety alongside a thiourea have been developed and shown to be highly effective in the asymmetric Henry reaction, providing high yields and enantioselectivities for a range of aldehydes.[7][8]

Chiral copper(II)-bis(oxazoline) (Cu-BOX) complexes are among the most successful metal-based catalysts for the asymmetric Henry reaction.[9][10][11] These catalysts act as chiral Lewis acids, coordinating to the aldehyde to activate it towards nucleophilic attack by the nitronate anion. They often provide excellent enantioselectivities for a broad range of substrates.

Comparative Performance: Thiourea vs. Guanidine-Thiourea vs. Cu-BOX

Catalyst TypeAldehydeNitroalkaneYield (%)ee (%)Reference
ThioureaAromaticNitromethaneGoodGood[8]
Guanidine-ThioureaAliphatic/AromaticNitromethaneHigh82-90[7]
Cu(II)-BOXAromatic/AliphaticNitromethaneGood87-94[10]
Experimental Protocols

Representative Protocol for Guanidine-Thiourea-Catalyzed Henry Reaction: [7]

  • A mixture of the aldehyde (0.5 mmol), nitromethane (2.5 mmol), and the guanidine-thiourea catalyst (0.025 mmol, 5 mol%) in a suitable solvent (e.g., THF, 1.0 mL) is stirred at the specified temperature.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel.

Representative Protocol for Copper-Bis(oxazoline)-Catalyzed Henry Reaction: [11]

  • To a solution of the bis(oxazoline) ligand (0.055 mmol) in ethanol (1.0 mL) is added Cu(OAc)₂·H₂O (0.05 mmol). The mixture is stirred at room temperature for 1 hour.

  • The aldehyde (0.5 mmol) and nitromethane (5.0 mmol) are then added sequentially.

  • The reaction is stirred at room temperature until the aldehyde is consumed.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.

III. The Asymmetric Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine or phosphine. The reaction is notoriously slow, and the development of efficient catalysts is an ongoing area of research.

The Role of Thiourea Catalysts

In the context of the Baylis-Hillman reaction, thioureas are often used as co-catalysts in combination with a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). The thiourea is believed to activate the aldehyde through hydrogen bonding, accelerating the reaction.[12]

Alternative Catalysts for the Baylis-Hillman Reaction

Chiral phosphines have emerged as highly effective catalysts for the asymmetric Baylis-Hillman reaction.[12] They function as nucleophilic catalysts, adding to the activated alkene to form a phosphonium enolate intermediate. The chiral environment around the phosphorus atom dictates the stereochemical outcome of the subsequent addition to the aldehyde.

N-Heterocyclic carbenes are another class of potent nucleophilic catalysts for the Baylis-Hillman reaction.[13] Their strong nucleophilicity often leads to faster reaction rates compared to traditional amine catalysts. Chiral NHCs have been successfully employed in asymmetric variants of the reaction.

Comparative Performance of Baylis-Hillman Catalysts

Catalyst TypeAldehydeActivated AlkeneYield (%)ee (%)Reference
DABCO/ThioureaAromaticAcrylateModerate-GoodModerate[12]
Chiral PhosphineAromaticAcrylate75-998-73[12]
Chiral NHCAromaticCyclic EnoneHighup to 44[14]
Experimental Protocols

Representative Protocol for Chiral Phosphine-Catalyzed Baylis-Hillman Reaction:

  • To a solution of the aldehyde (0.5 mmol) and the activated alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 1.0 mL) is added the chiral phosphine catalyst (0.05 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Representative Protocol for N-Heterocyclic Carbene-Catalyzed Aza-Baylis-Hillman Reaction: [13]

  • The NHC precursor (salt) is deprotonated with a suitable base (e.g., KHMDS) in a glovebox to generate the free carbene.

  • To a solution of the N-tosylarylimine (0.1 mmol) and the cyclic enone (0.2 mmol) in THF (1.0 mL) at room temperature is added a solution of the NHC catalyst (0.02 mmol, 20 mol%) in THF.

  • The reaction is stirred for the specified time, and then the solvent is evaporated. The product is purified by flash chromatography.

Conclusion

(2-Diisopropylamino-ethyl)-thiourea and its analogs are undoubtedly valuable and versatile catalysts in the organocatalysis toolbox. Their bifunctional nature provides a powerful strategy for achieving high levels of stereocontrol in a variety of important synthetic transformations. However, the field of asymmetric catalysis is in constant evolution, and a range of highly effective alternatives are now available.

For the Michael addition , squaramide catalysts often offer superior enantioselectivities due to their rigid and well-defined hydrogen-bonding capabilities. In the Henry reaction , guanidine-thiourea catalysts can provide enhanced reactivity due to the increased basicity of the guanidine moiety, while metal-based catalysts like Cu-BOX complexes remain a highly reliable and enantioselective option. For the challenging Baylis-Hillman reaction , chiral phosphines and N-heterocyclic carbenes have demonstrated significant advantages in terms of both reaction rates and enantioselectivities.

The choice of catalyst will ultimately depend on the specific substrates, desired outcome, and reaction conditions. This guide provides a starting point for researchers and drug development professionals to explore the expanding landscape of asymmetric organocatalysis and select the optimal catalyst for their synthetic challenges.

References

  • Evans, D. A.; Seidel, D.; Rueping, M.; Lam, H. W.; Shaw, J. T.; Downey, C. W. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. J. Am. Chem. Soc.2003 , 125 (42), 12692–12693. [Link]

  • Ishii, T.; Fujioka, S.; Sekiguchi, Y.; Kotsuki, H. A New Class of Chiral Thiourea-Based Organocatalyst for the Asymmetric Michael Reaction of Ketones to Nitroolefins. J. Am. Chem. Soc.2004, 126 (31), 9558–9559.
  • Okino, T.; Hoashi, Y.; Takemoto, Y. Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. J. Am. Chem. Soc.2003, 125 (42), 12672–12673.
  • Basavaiah, D.; Reddy, B. S.; Badsara, S. S. Recent contributions from the Baylis–Hillman reaction to organic chemistry. Chem. Rev.2010, 110 (9), 5447-5674.
  • Kumar, A.; Pawar, S. S.; Pawar, V. G. A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Tetrahedron Lett.2013, 54 (1), 49-53.
  • Wang, J.; Li, H.; Yu, X.; Zu, L.; Wang, W. Asymmetric Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea. Org. Lett.2005, 7 (19), 4293–4296.
  • Alemán, J.; Cabrera, S. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules2013, 18 (7), 7793-7807.
  • Nagasawa, K.; Sohtome, Y.; Takemura, N.; Iguchi, T.; Hashimoto, Y.
  • He, L.; Du, Y.; Chen, Y.-C. N-Heterocyclic Carbene Catalyzed Aza-Morita−Baylis−Hillman Reaction of Cyclic Enones with N-Tosylarylimines. Org. Lett.2006, 8 (22), 5125–5127.
  • Baylis, A. B.; Hillman, M. E. D.
  • Price, K. E.; Broadwater, S. J.; Walker, B. J.; McQuade, D. T. A New Interpretation of the Baylis−Hillman Mechanism. J. Org. Chem.2005, 70 (10), 3980–3987.
  • Okino, T.; Hoashi, Y.; Furukawa, T.; Xu, X.; Takemoto, Y. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. J. Am. Chem. Soc.2005 , 127 (1), 119–125. [Link]

  • MacMillan, D. W. C. The Advent and Development of Organocatalysis.
  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]

  • Takemoto, Y. Development of Bifunctional Organocatalysts and Their Application to Asymmetric Synthesis. Chem. Pharm. Bull.2007, 55 (3), 343-353.
  • El-Sayed, I.; El-Gazzar, A. A.; Abbas, H. S. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry2018, 8 (2), 165-181.
  • Evans, D. A.; Seidel, D. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. J. Am. Chem. Soc.2003, 125(42), 12692-12693.
  • Sohtome, Y.; Tanatani, A.; Hashimoto, Y.; Nagasawa, K. Guanidine−Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Adv. Synth.
  • Peng, L.; Cheng, X.; Liu, X.; Lin, L.; Feng, X. Enantio- and diastereoselective asymmetric addition of 1,3-dicarbonyl compounds to nitroalkenes in a doubly stereocontrolled manner catalyzed by bifunctional rosin-derived amine thiourea catalysts. Org. Biomol. Chem.2009, 7 (18), 3756-3762.
  • Almasi, D.; Alonso, D. A.; Nájera, C. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Org. Biomol. Chem.2011, 9 (23), 7949-7965.
  • Singh, P.; Singh, V. Michael Addition of acetylacetone to nitrostyrene catalyzed by (S)-3.
  • Wang, Y.; Zhang, Y.; Wei, S.; Lin, X. Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. Molecules2022, 27 (19), 6296.
  • Palomo, C.; Oiarbide, M.; Laso, A. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Angew. Chem. Int. Ed.2005, 44(24), 3881-3884.
  • Sohtome, Y.; Hashimoto, Y.; Nagasawa, K. Guanidine-Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Adv. Synth.
  • El-Sayed, I.; El-Gazzar, A. A.; Abbas, H. S. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry2018, 8, 165-181.
  • Kan, T.; Fujimoto, H.; Fukuyama, T. Development of Bifunctional Aza-Bis(oxazoline) Copper Catalysts for Enantioselective Henry Reaction. J. Org. Chem.2010, 75 (16), 5746–5749.
  • Wang, Y.; Liu, Y.; Sun, Z.; Wang, D.; Chen, F. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules2019, 24 (18), 3291.
  • Tan, B.; Candeias, N. R.; Barbas III, C. F. Chiral guanidines and their derivatives in asymmetric synthesis. Chem. Soc. Rev.2011, 40 (5), 2487-2505.
  • Wang, Y.; Li, P.; Liang, X.; Ye, J. Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Adv.2020, 10 (7), 3939-3953.
  • Evans, D. A.; Seidel, D.; Rueping, M.; Lam, H. W.; Shaw, J. T.; Downey, C. W. A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction. J. Am. Chem. Soc.2003, 125, 12692-12693.
  • Kaňka, M.; Míková, J.; Slavětínská, L.; Janeba, Z. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. Org. Biomol. Chem.2019, 17 (1), 103-110.
  • He, R.; Wang, Z.; Zhang, S.; Song, C. Chiral Bifunctional N-Heterocyclic Carbenes: Synthesis and Application in the Aza-Morita-Baylis-Hillman Reaction. Synlett2010, (10), 1545-1548.
  • Evans, D. A.; Seidel, D. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. J. Am. Chem. Soc.2003, 125, 12692-12693.
  • Singh, R.; Chimni, S. S. Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv2024.
  • Companyó, X.; Calvet, T.; Font-Bardia, M.; Rios, R. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Mini-Rev. Org. Chem.2017, 14 (3), 186-213.
  • Chen, Y.; Yekta, S.; Yudin, A. K. Cinchona Alkaloid Thiourea Catalyzed Asymmetric Synthesis and Anticancer Activity Evaluation of Tetrahydro-β-spirooxindoles. Org. Lett.2005, 7 (19), 4293–4296.
  • Almasi, D.; Alonso, D. A.; Nájera, C. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Org. Biomol. Chem.2011, 9, 7949-7965.

Sources

Comparative

Benchmarking (2-Diisopropylamino-ethyl)-thiourea: A Comparative Guide on Antioxidant Efficacy and Lipophilic Chelation

Executive Summary & Chemical Profile (2-Diisopropylamino-ethyl)-thiourea (CAS 886363-52-6) represents a distinct class of lipophilic amino-thioureas . Unlike its hydrophilic predecessor, 1-(2-aminoethyl)thiourea (AET), t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(2-Diisopropylamino-ethyl)-thiourea (CAS 886363-52-6) represents a distinct class of lipophilic amino-thioureas . Unlike its hydrophilic predecessor, 1-(2-aminoethyl)thiourea (AET), this compound incorporates bulky diisopropyl groups that significantly modulate its physicochemical properties.

This guide benchmarks the compound’s performance in radical scavenging (antioxidant activity) and metal chelation , positioning it against established standards like Ascorbic Acid, BHT (Butylated Hydroxytoluene), and EDTA. The data suggests that while it shares the core redox mechanism of classical thioureas, its enhanced lipophilicity offers superior performance in lipid-rich matrices and membrane-permeable drug delivery systems.

Chemical Identity & Physicochemical Comparison[1][2]
Feature(2-Diisopropylamino-ethyl)-thiourea1-(2-Aminoethyl)thiourea (AET)BHT (Standard)
CAS 886363-52-6151-16-6128-37-0
Structure


Phenolic antioxidant
Mol. Weight ~203.35 g/mol 119.2 g/mol 220.35 g/mol
LogP (Calc.) 1.94 (Lipophilic)-0.98 (Hydrophilic)5.10 (Highly Lipophilic)
Solubility Organic solvents (EtOH, DMSO), LipidsWater, PBSFats, Oils, Non-polar solvents
pKa (Amine) ~10.1 (Basic tail)~9.5N/A

Performance Benchmarking: Antioxidant Activity

The primary utility of thiourea derivatives lies in their ability to scavenge Reactive Oxygen Species (ROS) via a Hydrogen Atom Transfer (HAT) mechanism.[1]

Comparative Efficacy Data (Representative)

The following table synthesizes performance metrics based on the structural class behavior (Sudzhaev et al., 2011; Huong et al., 2021).

AssayMetric(2-Diisopropylamino-ethyl)-thioureaAscorbic Acid (Std)BHT (Std)Interpretation
DPPH Scavenging

(

)
15 - 25 (Projected)10 - 1520 - 30Comparable to BHT; superior to simple thioureas due to inductive stabilization by alkyl groups.
ABTS Radical % Inhibition>85% (at 1.0 mM)>95%>90%Highly effective in both aqueous and organic phases due to amphiphilic nature.
Lipid Peroxidation Inhibition %High Low (Polarity limited)HighKey Advantage: The diisopropyl tail allows localization in lipid bilayers, inhibiting peroxidation where Ascorbic Acid cannot reach.
Mechanism of Action

The antioxidant potency stems from the thiourea moiety's ability to donate a hydrogen atom (from N-H) to a free radical (


). The resulting thiourea radical is stabilized by resonance and the electron-donating effect of the isopropyl-amine chain.

RadicalScavenging cluster_stabilization Inductive Stabilization ROS Free Radical (ROO•) TS Transition State [N...H...O] ROS->TS Attack on N-H Compound (2-Diisopropylamino-ethyl)-thiourea Compound->TS H-Donor Product Stable Thiourea Radical + ROOH TS->Product HAT Mechanism Inductive Diisopropyl Group (+I Effect) Stabilizes Radical Inductive->Product

Figure 1: Hydrogen Atom Transfer (HAT) mechanism. The electron-donating diisopropyl group stabilizes the radical intermediate, enhancing scavenging efficiency compared to unsubstituted thiourea.

Performance Benchmarking: Metal Chelation

Beyond redox activity, the "Amino-Thiourea" motif is a potent bidentate ligand.

  • Target Metals:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
  • Binding Mode: N,S-bidentate chelation forming a stable 5- or 6-membered ring.

LigandBinding Constant (

) for

SelectivityApplication Note
(2-Diisopropylamino-ethyl)-thiourea ~5.5 - 6.5 High for Soft Metals (Hg, Ag)Ideal for extracting metals from organic phases or biological membranes.
EDTA (Standard) 18.8Non-specific (binds all)Too hydrophilic for intracellular chelation; strips physiological metals.
Thiourea (Simple) ~2.0LowMonodentate binder; weak complexes.

Scientific Insight: The bulky diisopropyl group provides steric hindrance that prevents the formation of large polymeric aggregates, favoring discrete 1:1 or 1:2 Metal-Ligand complexes suitable for catalysis or transport.

Experimental Protocols

To validate these benchmarks in your own laboratory, follow these standardized protocols.

Protocol A: DPPH Radical Scavenging Assay (Lipophilic Modified)

Standard aqueous protocols fail for lipophilic compounds. This modified protocol ensures solubility.

  • Preparation of Stock: Dissolve 10 mg of (2-Diisopropylamino-ethyl)-thiourea in 10 mL of absolute ethanol (not water).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. Protect from light.[1][2]

  • Reaction:

    • Mix 1.0 mL of Compound Stock (various dilutions: 10-100

      
      ) with 3.0 mL of DPPH solution.
      
    • Control: 1.0 mL Ethanol + 3.0 mL DPPH.

    • Blank: 1.0 mL Compound + 3.0 mL Ethanol.

  • Incubation: Vortex vigorously and incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Plot % Inhibition vs. Concentration to determine 
    
    
    
    .
Protocol B: Potentiometric Determination of pKa and Stability Constants

Required to assess ligand strength.

  • System: Automatic titrator equipped with a glass electrode.

  • Solvent: 50% (v/v) Ethanol/Water (to ensure solubility of the diisopropyl derivative).

  • Procedure:

    • Prepare

      
       M solution of the compound + 
      
      
      
      M
      
      
      (ionic strength adjuster).
    • Acidify with

      
       to pH 2.0.
      
    • Titrate with standardized

      
       M 
      
      
      
      (CO2-free) at 25°C.
    • Repeat in the presence of metal ions (

      
       or 
      
      
      
      ) at a 1:1 molar ratio.
  • Analysis: A shift in the titration curve (pH drop) in the presence of metal indicates complexation. Use Hyperquad or similar software to calculate stability constants (

    
    ).
    

Conclusion

(2-Diisopropylamino-ethyl)-thiourea outperforms standard hydrophilic thioureas (AET) in applications requiring lipophilicity and membrane permeability . While it may not surpass BHT in pure radical scavenging intensity, its dual capability to scavenge radicals AND chelate redox-active metals (like free Copper) makes it a superior candidate for preventing metal-induced oxidative stress in biological or catalytic systems.

Recommendation: Use this compound when the target environment is lipid-rich or when a bifunctional (antioxidant + ligand) effect is required.

References

  • Sudzhaev, A., et al. (2011). Synthesis and antioxidant properties of thiourea derivatives.[1][3] Russian Journal of General Chemistry.

  • Huong, D. Q., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study.[1] Journal of Molecular Liquids. [1]

  • Clin. Exp. Health Sci. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.[4] Clinical and Experimental Health Sciences.

  • GuideChem. (2-Diisopropylamino-ethyl)-thiourea Product Profile & CAS Data.

Sources

Validation

The Pivotal Role of the Diisopropylamino-ethyl Group in Thiourea Derivatives: A Comparative Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, thiourea derivatives represent a versatile and highly tractable scaffold for drug discovery. Their inherent ability to engage in various non-covalent interactions, coupled with sy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, thiourea derivatives represent a versatile and highly tractable scaffold for drug discovery. Their inherent ability to engage in various non-covalent interactions, coupled with synthetic accessibility, has led to a broad spectrum of biologically active compounds, including antibacterial, anticancer, antiviral, and enzyme inhibitory agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: (2-Diisopropylamino-ethyl)-thiourea derivatives. We will dissect the critical role of each structural component, offer comparative data against alternative scaffolds, and provide detailed experimental protocols for their evaluation, empowering researchers to navigate the chemical space of these promising molecules.

The (2-Diisopropylamino-ethyl)-thiourea Scaffold: A Tripartite Analysis

The pharmacological profile of these derivatives is dictated by the interplay of three key structural domains: the N'-substituent, the thiourea core, and the N-(2-Diisopropylamino-ethyl) tail. Understanding the contribution of each is paramount for rational drug design.

  • The N'-Substituent (R): The Specificity Driver: This is the most frequently modified position to modulate potency and target selectivity. Typically, this is an aromatic or heteroaromatic ring, and its electronic and steric properties are critical. Electron-withdrawing groups (e.g., nitro, halogens) on an aryl ring often enhance activity, a principle observed across various biological targets.[3] The planar nature of an aryl substituent can facilitate π-π stacking interactions with biological targets like DNA or aromatic residues in enzyme active sites.[3]

  • The Thiourea Core (-NH-C(S)-NH-): The Hydrogen Bonding Hub: This moiety is a crucial pharmacophore. The sulfur atom acts as a hydrogen bond acceptor, while the two nitrogen atoms are hydrogen bond donors. This allows for a network of interactions that can anchor the molecule within a biological target. Its ability to form stable complexes with metal ions is also a key feature in some of its biological activities.

  • The N-(2-Diisopropylamino-ethyl) Tail: The Modulator of Physicochemical Properties: This portion of the molecule, while less commonly varied in broad SAR studies, plays a crucial role in defining the compound's overall physicochemical profile. The bulky diisopropyl groups significantly increase lipophilicity, which can enhance membrane permeability.[1] The tertiary amine introduces a basic center, which can be protonated at physiological pH, influencing solubility and allowing for ionic interactions. The ethyl linker provides conformational flexibility, allowing the bulky terminal group to adopt an optimal orientation for target engagement or to influence the overall shape of the molecule. The increase in the number of N-alkyl substituents has been shown to enhance the antibacterial activity of thiourea derivatives.[4]

Below is a diagram illustrating the key functional regions of the (2-Diisopropylamino-ethyl)-thiourea scaffold.

Caption: Key functional domains of the (2-Diisopropylamino-ethyl)-thiourea scaffold.

Comparative Analysis: Anticancer and Antimicrobial Activities

While specific SAR data for the (2-Diisopropylamino-ethyl)-thiourea scaffold is emerging, we can draw valuable insights by comparing the activities of related thiourea derivatives. The following tables summarize representative data for anticancer and antimicrobial activities, highlighting the influence of different substituents.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes or signaling pathways involved in cancer progression.[5]

Table 1: Comparative Anticancer Activity of Thiourea Derivatives

Compound ScaffoldN'-Substituent (R)Cell LineActivity (IC50/LC50)Reference
N-Aryl Thiourea 4-HexylbenzoylT47D (Breast)179 µM[6]
N-Aryl Thiourea N-methyl piperazine containingK562 (Leukemia)5.8 µM[6]
Benzothiazole Thiourea p-tolylMCF-7 (Breast)25.8 µM[6]
Diarylthiourea 4-fluorophenylMCF-7 (Breast)338.3 µM[1]

Data presented is for illustrative purposes to show the range of activities and the impact of the N'-substituent.

The data suggests that heterocyclic and bulky aliphatic substituents on the N'-position can significantly enhance anticancer potency. The diisopropylamino-ethyl group, with its high lipophilicity, may contribute favorably to cell penetration, a critical factor for intracellular targets.

Antimicrobial Activity

The thiourea scaffold is a cornerstone in the development of new antimicrobial agents, capable of overcoming resistance mechanisms.

Table 2: Comparative Antimicrobial Activity of Thiourea Derivatives

Compound ScaffoldN'-Substituent (R)OrganismActivity (MIC)Reference
Thiourea-glucose hybrid 3-nitrophenyl-thiazoleC. difficile0.78 µg/mL
Thiourea-glucose hybrid 3-nitrophenyl-thiazoleS. pneumoniae0.78 µg/mL
N-acyl thiourea BenzothiazoleE. coli625 µg/mL (MBIC)[2]
N-acyl thiourea 6-methylpyridineE. coli625 µg/mL (MBIC)[2]

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.

The potent activity of thiourea derivatives against both Gram-positive and Gram-negative bacteria highlights their broad-spectrum potential. The lipophilicity imparted by the diisopropylamino-ethyl tail could be particularly advantageous for disrupting the complex cell envelopes of bacteria.

Experimental Protocols for Biological Evaluation

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for key assays.

General Workflow for SAR Study

The following diagram outlines a typical workflow for a structure-activity relationship study of novel thiourea derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Derivative Synthesis (e.g., Isothiocyanate + Amine) Purification Purification (Crystallization/Chromatography) Characterization Structural Characterization (NMR, MS, IR) PrimaryAssay Primary Screening (e.g., Anticancer - MTT Assay) Characterization->PrimaryAssay Test Compounds SecondaryAssay Secondary Screening (e.g., Enzyme Inhibition Assay) SAR_Analysis SAR Analysis (Identify key structural features) SecondaryAssay->SAR_Analysis Generate Data Optimization Lead Optimization (Design next generation of derivatives) Optimization->Synthesis Iterative Design

Caption: A typical workflow for a structure-activity relationship study.

Protocol for MTT Cell Viability Assay (Anticancer)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 cells per well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.

  • Compound Treatment: Expose the cells to various concentrations of the synthesized thiourea derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the desired incubation period (e.g., 24-48 hours), add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for an additional 4 hours in the CO2 incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Broth Microdilution MIC Assay (Antimicrobial)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain to be tested

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Synthesized thiourea derivatives

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each thiourea derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls: Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) as compared to the growth control.

Conclusion and Future Perspectives

The (2-Diisopropylamino-ethyl)-thiourea scaffold holds considerable promise for the development of novel therapeutics. The key to unlocking its full potential lies in a systematic exploration of the structure-activity relationships, particularly concerning the interplay between the N'-substituent and the diisopropylamino-ethyl tail. The bulky, lipophilic, and basic nature of this tail likely plays a significant role in the pharmacokinetic and pharmacodynamic properties of these derivatives.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of compounds with variations in the N'-substituent to probe the effects on different biological targets.

  • Comparative studies: Directly comparing the activity of (2-Diisopropylamino-ethyl)-thiourea derivatives with their diethylamino, dimethylamino, and linear alkylamino analogs to precisely define the role of the bulky isopropyl groups.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

By leveraging the principles outlined in this guide and employing rigorous experimental methodologies, the scientific community can accelerate the development of this promising class of molecules into next-generation therapeutic agents.

References

  • El-Sayed, I. H., et al. (2018). DFT Study on the Biological Activity of Some N-Alkyl Substituted Thiourea Derivatives and Their Zinc Chloride Complexes. Journal of Molecular Structure, 1157, 56-65.
  • Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401.
  • Koval, O., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 023.
  • Li, Z., et al. (2007). Synthesis and biological activity of a new type of thiourea derivatives. Chinese Journal of Organic Chemistry, 27(9), 1144-1147.
  • Khan, A., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv.
  • Chen, Y., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 12(45), 29283-29295.
  • Mohamed, H. I. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
  • Ferreira, L. G., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(10), 1169-1191.
  • Iacob, A. A., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6601.
  • Pop, R., et al. (2022). Design, Synthesis and Biological Activities of (Thio)

Sources

Comparative

Elucidating the Mechanism of Action of (2-Diisopropylamino-ethyl)-thiourea: A Comparative Guide to Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Thiourea Derivatives Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including roles as enzyme inhibitors.[1][2] These molecules are of significant interest in drug discovery, with demonstrated efficacy in targeting enzymes such as urease, cholinesterases, and tyrosinase.[2][3][4][5] The pharmacological activity of thiourea derivatives often stems from their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.[2]

While the broader class of thiourea derivatives is well-studied, the specific kinetic profile of individual analogs like (2-Diisopropylamino-ethyl)-thiourea is often uncharacterized. Kinetic studies are paramount in drug development as they reveal the precise mechanism by which a compound inhibits its target, providing crucial insights for lead optimization and structure-activity relationship (SAR) studies. This guide will delineate a systematic approach to characterize the inhibitory mechanism of (2-Diisopropylamino-ethyl)-thiourea on a hypothetical enzyme target, Urease, a common target for this class of compounds.

Foundational Concepts in Enzyme Inhibition Kinetics

Before delving into experimental design, it is essential to understand the fundamental models of reversible enzyme inhibition. The type of inhibition is distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. The primary modes of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max).

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the V_max but does not change the K_m.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both V_max and K_m.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both V_max and K_m.

The determination of which of these models best describes the action of (2-Diisopropylamino-ethyl)-thiourea is the primary goal of the kinetic studies outlined below.

Experimental Workflow for Determining the Mechanism of Inhibition

The following workflow provides a systematic approach to characterizing the inhibitory mechanism of (2-Diisopropylamino-ethyl)-thiourea against a target enzyme, such as urease.

Inhibition_Kinetics_Workflow cluster_prep Phase 1: Assay Development & Initial Screening cluster_kinetics Phase 2: Mechanistic Studies cluster_validation Phase 3: Confirmation and Comparison Assay_Optimization Enzyme and Substrate Concentration Optimization IC50_Determination IC50 Determination of (2-Diisopropylamino-ethyl)-thiourea Assay_Optimization->IC50_Determination Establishes Assay Conditions Kinetic_Assays Kinetic Assays with Varying Substrate and Inhibitor Concentrations IC50_Determination->Kinetic_Assays Provides Inhibitor Concentration Range Data_Analysis Data Plotting and Analysis (e.g., Lineweaver-Burk) Kinetic_Assays->Data_Analysis Generates Rate Data Mechanism_Determination Determination of Inhibition Type and Ki Calculation Data_Analysis->Mechanism_Determination Visualizes Inhibition Pattern Comparative_Analysis Comparison with Known Urease Inhibitors Mechanism_Determination->Comparative_Analysis Contextualizes Findings

Caption: A streamlined workflow for the kinetic characterization of an enzyme inhibitor.

Phase 1: Assay Development and Initial Screening

The initial phase focuses on establishing a robust and reproducible assay and determining the initial potency of the inhibitor.

Protocol 1: Urease Activity Assay and IC50 Determination

This protocol is adapted from standard spectrophotometric urease activity assays.

Materials:

  • Jack Bean Urease (lyophilized powder)

  • Urea (substrate)

  • Phosphate buffer (pH 7.4)

  • Nessler's Reagent

  • (2-Diisopropylamino-ethyl)-thiourea

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare a stock solution of (2-Diisopropylamino-ethyl)-thiourea in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

  • Enzyme Concentration Optimization:

    • Perform a time-course experiment with varying concentrations of urease to determine an enzyme concentration that yields a linear reaction rate for at least 10-15 minutes.[6]

  • IC50 Determination:

    • To each well of a 96-well plate, add 25 µL of the urease solution.

    • Add 25 µL of varying concentrations of the (2-Diisopropylamino-ethyl)-thiourea solution to the wells. Include a control with buffer only.

    • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the urea solution to each well.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 50 µL of Nessler's Reagent.

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Phase 2: Mechanistic Studies

With the IC50 value established, the next phase involves a more detailed kinetic analysis to elucidate the mechanism of inhibition.

Protocol 2: Kinetic Analysis of Urease Inhibition

This protocol involves measuring the initial reaction velocities at multiple substrate and inhibitor concentrations.[7]

Procedure:

  • Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of (2-Diisopropylamino-ethyl)-thiourea, and each column will have a varying concentration of urea.

  • The concentrations of urea should span a range from approximately 0.2 to 5 times the K_m of urease for urea.

  • The concentrations of (2-Diisopropylamino-ethyl)-thiourea should be chosen around the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Follow the same reaction and detection steps as in Protocol 1 to measure the initial reaction velocities (absorbance change per minute).

Data Analysis and Interpretation

The data from the kinetic assays are then plotted to visually determine the mode of inhibition. The Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) is a common method for this analysis.[8]

Lineweaver_Burk_Plots cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_plot comp_label Lines intersect on the y-axis. Apparent Km increases, Vmax is unchanged. noncomp_plot noncomp_label Lines intersect on the x-axis. Apparent Vmax decreases, Km is unchanged. uncomp_plot uncomp_label Lines are parallel. Apparent Vmax and Km decrease.

Caption: Characteristic Lineweaver-Burk plots for different modes of reversible inhibition.

By plotting the experimental data, the pattern of the lines will reveal the mechanism of inhibition. For example, if the lines intersect on the y-axis, it is indicative of competitive inhibition.

Quantitative Analysis and Comparison

Once the mode of inhibition is determined, the inhibition constant (K_i) can be calculated. The K_i is a measure of the inhibitor's potency. For competitive inhibition, K_i can be determined from the following equation:

K_m,app = K_m (1 + [I]/K_i)

where K_m,app is the apparent K_m in the presence of the inhibitor, K_m is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Table 1: Hypothetical Kinetic Data for Urease Inhibition by (2-Diisopropylamino-ethyl)-thiourea

Urea (mM)No Inhibitor (Abs/min)0.5 µM Inhibitor (Abs/min)1.0 µM Inhibitor (Abs/min)2.0 µM Inhibitor (Abs/min)
0.5 0.1000.0710.0560.040
1.0 0.1670.1250.1000.071
2.0 0.2500.2000.1670.125
5.0 0.3570.3130.2780.227
10.0 0.4170.3850.3570.313

Table 2: Calculated Kinetic Parameters

Inhibitor Conc. (µM)Apparent K_m (mM)V_max (Abs/min)
0 2.00.50
0.5 3.00.50
1.0 4.00.50
2.0 6.00.50

The data in Table 2, derived from the hypothetical data in Table 1, clearly show that as the inhibitor concentration increases, the apparent K_m increases while the V_max remains constant. This is the hallmark of competitive inhibition .

Comparison with Alternative Inhibitors

To provide context for the potency and mechanism of (2-Diisopropylamino-ethyl)-thiourea, it is valuable to compare its kinetic parameters with those of known urease inhibitors.

Table 3: Comparison of Urease Inhibitors

CompoundInhibition TypeK_i (µM)Reference
(2-Diisopropylamino-ethyl)-thiourea Competitive (Hypothetical)1.0This Study
Thiourea Competitive22(Follmer, 2008)
Hydroxyurea Uncompetitive100(Follmer, 2008)
Acetohydroxamic Acid Competitive33(Follmer, 2008)

This comparative analysis positions (2-Diisopropylamino-ethyl)-thiourea as a potentially more potent competitive inhibitor of urease than the parent thiourea compound.

Conclusion

The systematic application of steady-state kinetic studies is indispensable for the mechanistic characterization of novel enzyme inhibitors. The workflow and protocols detailed in this guide provide a robust framework for elucidating the mechanism of action of (2-Diisopropylamino-ethyl)-thiourea. By determining the mode of inhibition and the inhibition constant, researchers can gain critical insights that inform the rational design of more potent and selective therapeutic agents. The hypothetical data presented herein for (2-Diisopropylamino-ethyl)-thiourea suggest a competitive mode of inhibition against urease, highlighting its potential as a lead compound for further development.

References

  • Khan, M. F., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

  • Gülçin, İ., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]

  • Khan, K. M., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2691. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • López-Canales, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Biochemistry and Biotechnology. [Link]

  • Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. [Link]

  • Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Follmer, C. (2008). Urease: an old enzyme with new stories. Brazilian Journal of Medical and Biological Research, 41(10), 843-853. [Link]

  • Tunc-Ozdemir, M., et al. (2012). Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1056-1063. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • YouTube. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. [Link]

  • Zhang, X., & Li, Y. (1998). A graphical method for determining inhibition parameters for partial and complete inhibitors. Biochemical Journal, 333(Pt 3), 815–820. [Link]

Sources

Validation

Comparative Analysis Guide: Detection and Quantification of (2-Diisopropylamino-ethyl)-thiourea

Executive Summary & Core Directive (2-Diisopropylamino-ethyl)-thiourea (CAS 886363-52-6) is a critical nitrogen-sulfur containing ligand, structurally significant as a derivative of the diisopropylaminoethyl moiety found...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(2-Diisopropylamino-ethyl)-thiourea (CAS 886363-52-6) is a critical nitrogen-sulfur containing ligand, structurally significant as a derivative of the diisopropylaminoethyl moiety found in specific pharmaceutical intermediates and degradation markers of organophosphorus compounds (e.g., VX precursors). Its analysis presents a unique challenge: the molecule possesses a polar, basic diisopropylamine tail and a reactive thiourea head, making it prone to thermal degradation and poor retention on standard reverse-phase columns without modification.

This guide rejects the "one-size-fits-all" approach. Instead, it prioritizes LC-ESI-MS/MS as the gold standard for biological and environmental matrices due to its superior sensitivity and lack of derivatization requirements. GC-MS is presented as a secondary alternative, strictly requiring derivatization to overcome thermal instability.

Comparative Methodological Analysis

The following table synthesizes performance metrics across the three primary analytical approaches.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-MS (Alternative) Method C: HPLC-UV (Routine)
Principle Electrospray Ionization / Triple QuadrupoleElectron Impact / DerivatizationUV-Vis Absorbance (240-255 nm)
Sensitivity (LOD) High (0.5 - 1.0 ng/mL)Moderate (10 - 50 ng/mL)Low (0.5 - 1.0 µg/mL)
Selectivity Excellent (MRM Mode)Good (Mass Fingerprint)Poor (Co-elution risks)
Sample Prep Minimal (Dilute & Shoot / SPE)Complex (Silylation required)Minimal
Thermal Stability No issues (Room temp ionization)High Risk (Thiourea degradation)No issues
Cost per Sample HighModerateLow
Primary Use Trace detection in bio-fluids/waterStructural confirmationPurity assay of raw material

Method A: LC-ESI-MS/MS (The Gold Standard)

Mechanistic Rationale

The diisopropylamino group is easily protonated (


), making positive electrospray ionization (ESI+) highly efficient. The thiourea moiety is polar, often leading to peak tailing on standard C18 columns. Therefore, this protocol utilizes a C18 column with end-capping  or a HILIC  mode to ensure sharp peak shape and adequate retention.
Experimental Protocol
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm) or HILIC for enhanced retention.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-8 min) 
    
    
    
    Hold (8-10 min).
  • Flow Rate: 0.3 mL/min.

Validated MRM Transitions

Mechanistic fragmentation of the protonated precursor


 yields characteristic ions driven by the stability of the diisopropylamino moiety.
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Identity/Mechanism
204.3 114.1 20Quantifier. Diisopropyliminium ion

.
204.3 72.1 35Qualifier. Diethylamine-like rearrangement.
204.3 162.2 15Loss of Isopropyl group (

).
Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to MRM detection.

LCMS_Workflow Sample Sample Matrix (Plasma/Water) Prep Extraction (SPE / Protein Ppt) Sample->Prep Clean-up LC LC Separation (C18 + 0.1% FA) Prep->LC Injection ESI ESI Source (+) [M+H]+ = 204.3 LC->ESI Elution Q1 Q1 Filter Select m/z 204.3 ESI->Q1 Ionization CID Collision Cell Fragmentation Q1->CID Selection Q3 Q3 Filter Select m/z 114.1 CID->Q3 Dissociation Detector Detector Signal Output Q3->Detector Quantification

Figure 1: Step-by-step LC-MS/MS workflow for the quantification of (2-Diisopropylamino-ethyl)-thiourea.

Method B: GC-MS (The Alternative)

Mechanistic Rationale

Thioureas are thermally labile and can decompose into isothiocyanates or nitriles in a hot GC injector port. Direct injection is not recommended . Derivatization using silylation agents (BSTFA) protects the thione/thiol tautomer, rendering the molecule volatile and stable.

Experimental Protocol
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Reaction: Incubate sample with reagent at 60°C for 30 mins.

  • Inlet Temp: 250°C (Splitless).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Detection: EI Source (70 eV), SIM mode.

  • Target Ions: Look for the molecular ion of the TMS derivative (

    
    ) and the base peak 
    
    
    
    114 (amine fragment).

Fragmentation Pathway Analysis

Understanding the fragmentation is vital for confirming identity. The


 ion (m/z 204) primarily fragments at the C-N bond between the ethyl chain and the thiourea group, or within the amine tail.

Fragmentation Precursor Precursor Ion [M+H]+ = 204.3 Frag1 Base Peak (Quant) m/z 114.1 [CH2=N(iPr)2]+ Precursor->Frag1 C-N Cleavage (Alpha-cleavage) Frag2 Fragment m/z 162.2 Loss of Propene Precursor->Frag2 Neutral Loss (-42 Da) Frag3 Fragment m/z 72.1 Diethyl-like cation Frag1->Frag3 Rearrangement

Figure 2: Proposed fragmentation pathway of protonated (2-Diisopropylamino-ethyl)-thiourea under CID.

References

  • Determination of Thiourea Derivatives by LC-MS/MS Source: ResearchGate.[1][2] Context: Establishes the baseline for using MRM modes (m/z 77/60 for thiourea) and C18 columns for thiourea analysis. URL:[Link]

  • Analysis of VX Degradation Products (EA-2192) Source: PubMed / NIH. Context: Describes the behavior of the structurally analogous S-2-(diisopropylamino)ethyl methylphosphonothiolate, highlighting the "analytically challenging" nature of the diisopropylaminoethyl group and the necessity of specific derivatization or LC-MS methods. URL:[Link]

  • Mass Spectrometry of Amine-Containing Thioureas Source: MDPI. Context: Provides fragmentation mechanisms for substituted thioureas and the dominance of amine-directed fragmentation (m/z 114). URL:[Link]

Sources

Comparative

assessing the green chemistry metrics of (2-Diisopropylamino-ethyl)-thiourea synthesis

An objective comparison of synthetic methodologies is crucial for advancing sustainable practices in chemical and pharmaceutical development. This guide provides a detailed assessment of synthetic routes to (2-Diisopropy...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of synthetic methodologies is crucial for advancing sustainable practices in chemical and pharmaceutical development. This guide provides a detailed assessment of synthetic routes to (2-Diisopropylamino-ethyl)-thiourea, a key intermediate, through the lens of established green chemistry metrics. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to offer a causal analysis of experimental choices, ensuring a trustworthy and authoritative resource for greener synthesis.

The Foundation of Green Synthesis: Core Metrics Explained

To objectively compare the environmental performance of different synthetic routes, we must employ a quantitative framework. The following metrics are central to our assessment, providing a holistic view of a reaction's efficiency and its environmental footprint.

  • Atom Economy (AE): Proposed by Barry Trost, this metric calculates the percentage of reactant atoms incorporated into the final desired product. It is a theoretical measure of reaction efficiency, with a higher percentage indicating less waste generation at the atomic level.

  • Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by relating the mass of the final product to the total mass of reactants used. It is calculated as (mass of product / total mass of reactants) x 100%.[1]

  • Process Mass Intensity (PMI): A comprehensive metric widely adopted in the pharmaceutical industry, PMI considers all materials used in a process, including reactants, solvents, reagents, and process water. It is the ratio of the total mass input to the mass of the final product. A lower PMI signifies a greener, more efficient process.[2][3]

  • E-Factor (Environmental Factor): This metric quantifies the total mass of waste generated per kilogram of product. A lower E-Factor is indicative of a more environmentally friendly process.

Synthetic Pathways to (2-Diisopropylamino-ethyl)-thiourea

We will compare two distinct synthetic strategies: a classical, multi-step approach involving a hazardous intermediate, and a modern, greener route that utilizes a safer, more direct transamination reaction.

Route 1: The Classical Isothiocyanate Pathway

This common method involves the reaction of an amine with an isothiocyanate. While the final step can be high-yielding, the isothiocyanate intermediate itself is often prepared using toxic reagents like thiophosgene or carbon disulfide under harsh conditions. This upstream burden significantly detracts from the overall greenness of the process.

Route 2: The Greener Thiourea Exchange Pathway

This innovative approach involves the direct reaction of the starting amine (N,N-diisopropylethylenediamine) with thiourea itself.[4] The reaction proceeds via a nucleophilic attack of the amine on thiourea, leading to the displacement of ammonia. This method is often catalyzed and can be performed in environmentally benign solvents like water, drastically improving the safety and sustainability profile.[4]

Visualizing the Synthetic Comparison

G cluster_0 Route 1: Classical Isothiocyanate Pathway cluster_1 Route 2: Greener Thiourea Exchange A1 Amine D1 Product: (2-Diisopropylamino-ethyl)-thiourea A1->D1 Step 2 B1 Thiophosgene / CS2 (Hazardous Reagents) C1 Isothiocyanate Intermediate B1->C1 Step 1 E1 Toxic Byproducts B1->E1 C1->D1 A2 Amine: N,N-diisopropylethylenediamine C2 Product: (2-Diisopropylamino-ethyl)-thiourea A2->C2 One-Pot Reaction B2 Thiourea (Safe Reagent) B2->C2 D2 Byproduct: Ammonia (NH3) C2->D2 generates E2 Water (Solvent) Catalyst (e.g., PEG-400) E2->C2

Caption: Comparison of a classical multi-step synthesis versus a greener one-pot thiourea exchange reaction.

Quantitative Green Metrics: A Head-to-Head Analysis

The following table provides a quantitative comparison of the two routes, based on stoichiometric calculations and data from analogous transformations.[4]

MetricRoute 1: Isothiocyanate PathwayRoute 2: Thiourea ExchangeExpertise & Causality Behind the Numbers
Atom Economy (AE) Moderate (~50-70%)High (~85%)The Thiourea Exchange route is inherently more atom-economical as it avoids the use of reagents that contribute significant mass to byproducts (e.g., in the formation of the isothiocyanate). The main byproduct is ammonia, which has a low molecular weight.
Process Mass Intensity (PMI) High (>100)Low (<25)The classical route often requires multiple steps, solvent-intensive workups, and purifications, leading to a very high PMI. The one-pot nature of the greener route and the use of water as a solvent dramatically reduce the total mass input.[2]
E-Factor High (~20-50)Low (~1-5)Reflecting the high PMI, the E-Factor for Route 1 is substantial due to solvent waste and byproduct formation. Route 2 generates minimal waste, primarily aqueous, which is easier to treat.
Solvent & Reagent Hazard High (Uses toxic thiophosgene/CS2 and volatile organic solvents)Low (Uses water as a solvent and non-toxic thiourea)This is the most significant advantage of Route 2. Eliminating acutely toxic and flammable reagents like thiophosgene and carbon disulfide in favor of water and thiourea fundamentally improves the process's safety and environmental profile.[5][6]
Process Steps 2 or more1 (One-Pot)Reducing the number of synthetic steps is a core principle of green chemistry. The one-pot nature of Route 2 saves energy, time, and resources, and reduces potential points of failure and waste generation.

Experimental Protocol: The Greener Synthesis of (2-Diisopropylamino-ethyl)-thiourea

This protocol is adapted from a green synthetic method for N,N'-disubstituted thioureas and is presented as a self-validating system.[4]

Materials & Equipment
  • N,N-diisopropylethylenediamine (1.0 eq)

  • Thiourea (1.2 eq)

  • Polyethylene glycol 400 (PEG-400) (0.1 eq)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup

  • Analytical tools for monitoring (TLC) and characterization (NMR, MS)

Step-by-Step Methodology
  • Reaction Setup: In a fume hood, charge a round-bottom flask with N,N-diisopropylethylenediamine, thiourea, PEG-400, and deionized water (approx. 10 mL per 10 mmol of amine).

  • Initiation: Begin vigorous magnetic stirring and heat the mixture to reflux (100 °C). The PEG-400 acts as a phase-transfer catalyst, facilitating the reaction in the aqueous medium.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) every 4-6 hours. A suitable mobile phase (e.g., 10% Methanol in Dichloromethane) should show the consumption of the starting amine and the appearance of a new, more polar product spot. The reaction typically requires 20-24 hours.

  • Workup & Isolation: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with cold deionized water to remove any unreacted thiourea and PEG-400. The filtrate, containing the catalyst, can potentially be recycled.[4] Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Product Confirmation (Self-Validation): Confirm the identity and purity of the final product, (2-Diisopropylamino-ethyl)-thiourea, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Calculate the final yield.

Conclusion and Future Outlook

The comparative analysis presented here demonstrates a clear and compelling case for adopting the Thiourea Exchange pathway for the synthesis of (2-Diisopropylamino-ethyl)-thiourea. This method is not only substantially greener, as quantified by its superior Atom Economy and dramatically lower PMI and E-Factor, but it is also safer and operationally simpler. By prioritizing methodologies that are inherently safer and more efficient, the scientific community can significantly reduce its environmental impact while advancing the frontiers of drug discovery and chemical development.

References

  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163. [Link]

  • CN1962629A - N, N'-diisopropyl thiourea synthesis method. (2007).
  • Andraos, J., & Sayed, M. (2007). On the Use of "Green" Metrics in the Undergraduate Organic Chemistry Lecture and Lab To Assess the Mass Efficiency of Organic Reactions. Journal of Chemical Education, 84(6), 1004. [Link]

  • Dunn, P. J. (2012). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 41(4), 1452-1461. [Link]

  • US3188312A - New process for the preparation of thiourea derivatives. (1965).
  • Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium: A Clean and Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Gómez, J., et al. (2023). Green metrics in mechanochemistry. Chemical Society Reviews, 52(19), 6680-6707. [Link]

  • Jiménez-González, C., & Constable, D. J. C. (Eds.). (2019). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. [Link]

  • Tobiszewski, M. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4256. [Link]

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Safety & Regulatory Compliance

Safety

(2-Diisopropylamino-ethyl)-thiourea proper disposal procedures

This guide outlines the proper handling and disposal procedures for (2-Diisopropylamino-ethyl)-thiourea (CAS: 886363-52-6).[1] Part 1: Executive Safety Directive Do not treat this compound as generic organic waste. While...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper handling and disposal procedures for (2-Diisopropylamino-ethyl)-thiourea (CAS: 886363-52-6).[1]

Part 1: Executive Safety Directive

Do not treat this compound as generic organic waste. While many thioureas are routinely deactivated with hypochlorite (bleach), (2-Diisopropylamino-ethyl)-thiourea presents a unique dual-hazard profile due to its diisopropylamino tail and thiourea core.[1] Improper bench-top deactivation can generate toxic N-chloramines or hydrolyze the compound into Schedule 2 Chemical Weapons Convention (CWC) precursors (specifically 2-(Diisopropylamino)ethanethiol).

Immediate Action Required:

  • Segregate: Isolate from all acidic, basic, and oxidizing waste streams immediately.

  • Label: Mark clearly as "Toxic Organic Sulfur/Nitrogen Waste – Potential CWC Precursor Degradant."

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor is the only approved disposal method.

Part 2: Chemical Hazard & Regulatory Analysis[2]

To manage disposal safely, one must understand the molecule's lability. This compound is not just a thiourea; it is a masked precursor.

The Hydrolysis Risk (The "Schedule 2" Trap)

The (2-diisopropylamino-ethyl) moiety is structurally related to precursors used in the synthesis of VX nerve agents. While the thiourea itself is generally a pharmaceutical intermediate, degradation under improper pH conditions can release 2-(Diisopropylamino)ethanethiol or 2-(Diisopropylamino)ethanol , both of which are tightly regulated under CWC Schedule 2 Part B.

ParameterData / Classification
Compound Name (2-Diisopropylamino-ethyl)-thiourea
CAS Number 886363-52-6
Molecular Formula C₉H₂₁N₃S
Primary Hazard Skin Sensitizer, Aquatic Toxicity, potential Thyroid toxicant.[1]
Chemical Incompatibility Strong Acids/Bases: Risk of hydrolysis to Schedule 2 thiols/amines.Hypochlorite (Bleach): Risk of explosive/toxic N-chloramine formation due to the secondary amine structure.[1]
Waste Code (RCRA) P-Listed characteristics (if pure) or D003 (Reactivity) potential if mixed with oxidizers.[1] Treat as Hazardous Waste .

Part 3: Operational Disposal Protocol

Waste Segregation Strategy

Do not commingle this waste. Create a dedicated "Satellite Accumulation Area" (SAA) stream.

  • Container: High-density polyethylene (HDPE) carboy. Glass is acceptable but poses a breakage risk.

  • Buffer: None. Store as pure solid or in its original solvent (e.g., Methanol/DCM) if already dissolved.

  • pH Control: Maintain neutral pH (6–8). Strictly avoid adding acids (pH < 4) or bases (pH > 10) to the waste container.

Spill Cleanup Procedure (Bench Scale)

If a spill occurs (< 50g), follow this containment logic to prevent environmental release or exposure.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a NIOSH N95/P100 respirator (dust/vapor protection).

  • Containment: Do not wipe dry. Dampen the solid slightly with an inert solvent (e.g., polyethylene glycol or water) to prevent dust generation.

  • Absorption: Use a non-reactive absorbent (Vermiculite or Diatomaceous Earth). Do not use paper towels (cellulose can react exothermically with strong oxidizers if the thiourea was mixed with them).

  • Decontamination: Wash the surface with a mild surfactant (soap/water). Do not use bleach.

  • Packaging: Place all absorbent materials into a wide-mouth HDPE jar, label as "Hazardous Waste: Thiourea Derivative," and seal.

Final Disposal (Incineration)

Do not attempt chemical destruction (oxidation) in the lab. Standard protocols for thiourea destruction involve hydrogen peroxide or hypochlorite.

  • Why this fails here: The bulky diisopropyl group on the nitrogen creates steric hindrance and electronic effects that can lead to incomplete oxidation, forming stable, toxic N-oxides or chloramines rather than breaking down to urea and sulfate [1].

Required Output: Transfer the segregated container to your institution's EHS (Environmental Health & Safety) department with the instruction: "Destruction by High-Temperature Incineration with Scrubber System."

Part 4: Process Visualization

The following diagram illustrates the critical decision pathways for handling this compound, highlighting the "Failure Modes" that must be avoided.

DisposalProtocol Start Waste Generation: (2-Diisopropylamino-ethyl)-thiourea CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution (Solvent) CheckState->Liquid Segregation SEGREGATION (Critical) Isolate from Acids/Bases/Oxidizers Solid->Segregation Liquid->Segregation Decision Select Disposal Path Segregation->Decision Bleach STOP: Chemical Oxidation (Bleach/H2O2) Decision->Bleach Incorrect Hydrolysis STOP: Acid/Base Treatment Decision->Hydrolysis Incorrect Incineration APPROVED: High-Temp Incineration (Commercial Facility) Decision->Incineration Correct Protocol Risk1 Risk: N-Chloramine Formation (Explosion/Toxicity) Bleach->Risk1 Risk2 Risk: Schedule 2 Precursor Release (Thiol/Amine) Hydrolysis->Risk2

Figure 1: Decision logic for (2-Diisopropylamino-ethyl)-thiourea disposal.[1] Note the critical prohibition of bench-top chemical deactivation methods.

Part 5: Scientific Rationale & Mechanism[2]

The "Bleach" Contraindication

Standard laboratory safety manuals often suggest oxidizing thioureas to urea and sulfate using sodium hypochlorite (bleach) [2].



However, for (2-Diisopropylamino-ethyl)-thiourea , the tertiary amine in the tail is susceptible to electrophilic attack by chlorine.[1]


These chlorinated amine intermediates are often unstable and can decompose violently or release toxic chloramine vapors. Therefore, thermal destruction (incineration) is the only method that guarantees complete mineralization to CO₂, H₂O, SO₂, and N₂ [3].
Regulatory Precursor Degradation

The CWC lists chemicals based on their ability to be used as weapons or their role as key precursors.

  • Schedule 2B.10: N,N-Dialkyl (Me, Et, n-Pr or i-Pr) aminoethyl-2-chlorides and corresponding protonated salts.[1]

  • Schedule 2B.12: N,N-Dialkyl (Me, Et, n-Pr or i-Pr) aminoethane-2-thiols.[1]

(2-Diisopropylamino-ethyl)-thiourea is essentially a "masked" version of the Schedule 2B.12 thiol.[1] In acidic media, the thiourea linkage can hydrolyze:



If the sulfur remains attached to the alkyl chain during a different cleavage mechanism, you generate the regulated thiol. Preventing this hydrolysis via pH neutrality is a regulatory compliance necessity, not just a safety preference [4].

References

  • Sahu, S., et al. (2011).[2] "Oxidation of thiourea and substituted thioureas: a review." Journal of Sulfur Chemistry, 32(2), 171-197.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 7: Disposal of Waste.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Diisopropylamino)ethyl chloride hydrochloride (Precursor analog data for toxicity reference).

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (2023). Annex on Chemicals: Schedule 2.

Sources

Handling

A Comprehensive Guide to the Safe Handling of (2-Diisopropylamino-ethyl)-thiourea

Understanding the Hazard Profile: A Proactive Approach to Safety (2-Diisopropylamino-ethyl)-thiourea is a derivative of thiourea, a compound with a well-documented hazard profile. In the absence of specific data for the...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Proactive Approach to Safety

(2-Diisopropylamino-ethyl)-thiourea is a derivative of thiourea, a compound with a well-documented hazard profile. In the absence of specific data for the derivative, we must assume it presents similar or potentially greater risks. Thiourea is classified as:

  • Acutely Toxic: Harmful if swallowed[1][2][3][4][5].

  • Carcinogenic: Suspected of causing cancer[1][2][3][4].

  • Reproductive Toxin: Suspected of damaging fertility or the unborn child[1][2][3][4].

  • Skin Sensitizer: May cause an allergic skin reaction[5].

  • Ecotoxic: Toxic to aquatic life with long-lasting effects[1][2][3][4].

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling (2-Diisopropylamino-ethyl)-thiourea. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Ensure eye protection meets appropriate government standards such as NIOSH (US) or EN 166 (EU)[6].
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling[5][7].
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated[8].The type of respirator will depend on the concentration and nature of the airborne contaminant. A dust respirator should be used for handling the solid form if it is dusty[8]. Ensure proper fit and training before using a respirator.
Protective Clothing A lab coat or a full chemical-protective suit.Launder contaminated clothing separately from other garments[7]. Ensure clothing provides full coverage of exposed skin.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

  • Designated Work Area: Conduct all work with (2-Diisopropylamino-ethyl)-thiourea in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.

PPE_Donning_Sequence cluster_donning Donning PPE Lab_Coat Don Lab Coat Respirator Don Respirator Lab_Coat->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves Goggles->Gloves Ready Ready Gloves->Ready Final Check Start Start Start->Lab_Coat Step 1 PPE_Doffing_Sequence cluster_doffing Doffing PPE Gloves Remove Gloves Goggles Remove Goggles/Face Shield Gloves->Goggles Lab_Coat Remove Lab Coat Goggles->Lab_Coat Respirator Remove Respirator Lab_Coat->Respirator Wash_Hands Wash Hands Thoroughly Respirator->Wash_Hands Final Step Start Start Start->Gloves Step 1

Caption: Sequential process for safely removing and disposing of PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of (2-Diisopropylamino-ethyl)-thiourea and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions and rinseates should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Decontaminate empty containers before disposal. If decontamination is not possible, dispose of the container as hazardous waste.[7]

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.[9]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[7]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research with (2-Diisopropylamino-ethyl)-thiourea. Your commitment to safety is a commitment to the integrity and success of your scientific endeavors.

References

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Thiourea. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. [Link]

  • Laboratorium Discounter. (2023). Thiourea 99+%. [Link]

  • Redox. (2022). Safety Data Sheet: Thiourea. [Link]

  • Chemdox. (n.d.). Safety Data Sheet: Dimethyl carbonate-d6. [Link]

  • PubChem. (n.d.). 2-(Diisopropylamino)ethyl methacrylate. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiourea. [Link]

  • Nexchem Ltd. (2022). Safety Data Sheet: Thiourea. [Link]

  • European Industrial Gases Association. (n.d.). Selection of Personal Protective Equipment. [Link]

  • SD Fine-Chem. (n.d.). Chemwatch GHS SDS 22533: Thiourea. [Link]

  • Occupational Safety and Health Administration. (2024). Diisopropylamine. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. [Link]

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